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Core Science & Biosynthesis

Foundational

mechanism of action of (+)-Tranylcypromine hydrochloride in epigenetics

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Tranylcypromine (TCP), historically recognized as a monoamine oxidase (MAO) inhibitor for the treatment of depression, has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tranylcypromine (TCP), historically recognized as a monoamine oxidase (MAO) inhibitor for the treatment of depression, has emerged as a significant modulator of epigenetic landscapes.[1] This technical guide provides a comprehensive examination of the epigenetic mechanism of action of (+)-Tranylcypromine hydrochloride, focusing on its role as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will dissect the molecular interactions, downstream cellular consequences, and the critical experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Introduction: From Neuropsychiatry to Epigenetics

Tranylcypromine, a synthetic analog of amphetamine, was first developed as an antidepressant.[1][2] It functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters.[3][4] However, the discovery of its potent activity against Lysine-Specific Demethylase 1 (LSD1), an enzyme with structural homology to MAOs, has opened a new chapter in its pharmacological profile.[5] This off-target activity is now a central focus for its repurposing, particularly in oncology, where LSD1 is a compelling therapeutic target.[6][7][8]

The Primary Epigenetic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation.[9][10] It acts as an epigenetic "eraser," specifically removing methyl groups from mono- and di-methylated lysine residues on histone H3.

  • Substrate Specificity : LSD1's primary substrates are mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[7][10][11]

  • Transcriptional Regulation : The demethylation of H3K4me2, a mark associated with active enhancers and promoters, typically leads to transcriptional repression.[9] Conversely, the demethylation of H3K9me2, a repressive mark, can lead to transcriptional activation. The contextual outcome depends on the protein complex in which LSD1 is engaged.

  • Role in Disease : LSD1 is overexpressed in a multitude of cancers, including acute myeloid leukemia (AML), prostate cancer, and neuroblastoma.[6][11] Its activity is linked to maintaining cancer stem cell self-renewal and driving tumor progression, making it a high-value target for therapeutic intervention.[10]

Molecular Mechanism of (+)-Tranylcypromine-Mediated LSD1 Inhibition

The inhibitory action of tranylcypromine on LSD1 is a direct consequence of its chemical structure and the shared FAD-dependent catalytic mechanism with MAOs.

Irreversible Covalent Adduct Formation

Tranylcypromine acts as an irreversible mechanism-based inhibitor, or "suicide substrate," for LSD1.[12] The process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[10][12] The strained cyclopropylamine ring of TCP is key to this activity.[12] Upon binding, the enzyme's oxidative machinery attacks the amine, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that covalently bonds to the N5 position of the flavin ring of FAD, thereby permanently inactivating the enzyme.[12][13]

TCP (+)-Tranylcypromine LSD1_Active LSD1 Active Site (with FAD Cofactor) TCP->LSD1_Active Binds to Active Site Intermediate Reactive Intermediate (Radical Cation) LSD1_Active->Intermediate Enzymatic Oxidation Ring Opening LSD1_Inactive Inactive LSD1 (TCP-FAD Adduct) Intermediate->LSD1_Inactive Covalent Bond Formation (Irreversible)

Caption: Covalent inhibition of LSD1 by Tranylcypromine.

Downstream Epigenetic and Transcriptional Consequences

The irreversible inhibition of LSD1 by tranylcypromine sets off a cascade of epigenetic and transcriptional changes within the cell.

The primary consequence is the accumulation of LSD1's substrates. Cellular treatment with tranylcypromine leads to a global increase in the levels of H3K4me2 and H3K9me2.[5][11] This alteration of the histone code directly impacts gene expression. For instance, in P19 embryonal carcinoma cells, TCP treatment resulted in an increase in global H3K4 methylation and the transcriptional de-repression of LSD1 target genes like Egr1 and the pluripotency marker Oct4.[5]

TCP (+)-Tranylcypromine LSD1 LSD1/KDM1A TCP->LSD1 Inhibits Increase_H3K4 Increased H3K4me2 TCP->Increase_H3K4 Leads to Increase_H3K9 Increased H3K9me2 TCP->Increase_H3K9 Leads to H3K4me2 H3K4me1/2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me1/2 LSD1->H3K9me2 Demethylates Gene_Expression Altered Gene Expression (e.g., De-repression of Tumor Suppressor Genes) Increase_H3K4->Gene_Expression Increase_H3K9->Gene_Expression

Caption: Downstream effects of LSD1 inhibition by Tranylcypromine.

Methodologies for Studying Tranylcypromine's Epigenetic Effects

A multi-faceted approach is required to fully characterize the epigenetic activity of (+)-Tranylcypromine. The following protocols represent a self-validating system, from biochemical activity to genome-wide impact.

In Vitro Enzyme Inhibition Assays

The first step is to quantify the direct inhibitory effect of TCP on purified LSD1 enzyme. The horseradish peroxidase (HRP)-coupled assay is a robust method.[14][15]

Table 1: Comparative Inhibitory Activity of Tranylcypromine

Enzyme TargetIC50 ValueSelectivity Insight
LSD1/KDM1A< 2 µM - 5.6 µMPotent inhibition, forms the basis for epigenetic effects.[3][5][15]
MAO-AMicromolar rangeClassical antidepressant target; contributes to side effect profile.[15]
MAO-BMicromolar rangeClassical antidepressant target; slight preference over MAO-A.[3][15]
LSD2/KDM1B> 100 µMHigh selectivity over the closely related homologue LSD2.[15]

Experimental Protocol: HRP-Coupled LSD1 Inhibition Assay [14][15]

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare stock solutions of recombinant human LSD1 enzyme, HRP, Amplex Red reagent, and a di-methylated H3 peptide substrate. Prepare serial dilutions of (+)-Tranylcypromine hydrochloride.

  • Pre-incubation : In a black 96-well plate, add serial dilutions of TCP to duplicate wells. Add a fixed concentration of LSD1 enzyme (e.g., 30-40 nM) to all wells.[15] Incubate for 15 minutes on ice to allow compound binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing the H3 peptide substrate and Amplex Red/HRP. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[14][16]

  • Signal Detection : HRP uses the generated H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. Measure the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis : Plot the reaction rates against the logarithm of TCP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Genome-Wide Profiling of Histone Marks: ChIP-seq

To map the specific genomic loci where histone methylation changes occur, Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is the definitive method.[17][18]

cluster_cell Cellular Treatment cluster_prep Chromatin Preparation cluster_ip Immunoprecipitation (IP) cluster_seq Sequencing & Analysis Cells Treat Cells with TCP vs. Vehicle Control Crosslink Cross-link Proteins to DNA (Formaldehyde) Cells->Crosslink Lyse Lyse Cells & Isolate Nuclei Crosslink->Lyse Shear Shear Chromatin (Sonication) Lyse->Shear IP Incubate with Antibody (e.g., anti-H3K4me2) Shear->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash to Remove Non-specific Binding Beads->Wash Elute Elute Chromatin & Reverse Cross-links Wash->Elute Purify Purify DNA Elute->Purify Library Prepare Sequencing Library Purify->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis: Peak Calling, Differential Binding Seq->Analysis

Sources

Exploratory

(+)-Tranylcypromine Hydrochloride as a Selective LSD1 (KDM1A) Inhibitor: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Abstract Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it contributes to tumor initiation, progression, and therapy resistance. This has positioned LSD1 as a compelling therapeutic target. (+)-Tranylcypromine hydrochloride, a well-known monoamine oxidase (MAO) inhibitor, has been identified as an irreversible inhibitor of LSD1. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of (+)-tranylcypromine hydrochloride as a selective LSD1 inhibitor. We will delve into its mechanism of action, provide detailed protocols for its in vitro and cellular characterization, and discuss its selectivity profile and therapeutic potential.

Introduction: LSD1 (KDM1A) as a Therapeutic Target

LSD1 is a key epigenetic modulator that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2) and H3K9me1/2. The methylation status of these histone residues is crucial for regulating gene expression. Demethylation of H3K4, a mark generally associated with active gene transcription, by LSD1 leads to transcriptional repression. Conversely, its activity on H3K9, a repressive mark, can lead to gene activation.

The aberrant overexpression of LSD1 has been documented in a wide array of cancers, including acute myeloid leukemia (AML), prostate cancer, breast cancer, and small cell lung cancer. In these contexts, LSD1 is often associated with poor prognosis, as it can block cellular differentiation and promote proliferation, migration, and invasiveness. Beyond its role in histone modification, LSD1 can also demethylate non-histone proteins, such as the tumor suppressor p53, further expanding its oncogenic influence. The critical role of LSD1 in cancer biology has spurred the development of small molecule inhibitors, with (+)-tranylcypromine serving as a foundational chemical scaffold for many of these efforts.

(+)-Tranylcypromine Hydrochloride: From Antidepressant to Epigenetic Modulator

Tranylcypromine, sold under the brand name Parnate, is a nonselective and irreversible inhibitor of monoamine oxidase A (MAO-A) and MAO-B, and has been clinically used as an antidepressant. Its structural resemblance to the endogenous substrate of these enzymes allows it to act as a "suicide substrate." The discovery of its inhibitory activity against LSD1, which shares structural and mechanistic similarities with MAOs, opened a new avenue for its therapeutic application.

Mechanism of Action as an LSD1 Inhibitor

(+)-Tranylcypromine hydrochloride acts as a mechanism-based irreversible inhibitor of LSD1. The molecule binds to the active site of the enzyme and, following a series of chemical transformations, forms a covalent adduct with the essential flavin adenine dinucleotide (FAD) cofactor. This covalent modification permanently inactivates the enzyme, leading to the accumulation of its substrates, primarily H3K4me1/2, at target gene loci.

LSD1_Inhibition cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by (+)-Tranylcypromine H3K4me2 Histone H3 (Lys4-dimethylated) LSD1_FAD LSD1-FAD (Active) H3K4me2->LSD1_FAD Substrate Binding LSD1_FADH2 LSD1-FADH2 (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation Reactive_Intermediate Reactive Intermediate LSD1_FAD->Reactive_Intermediate Enzymatic Activation H3K4me1 Histone H3 (Lys4-monomethylated) LSD1_FADH2->LSD1_FAD Reoxidation LSD1_FADH2->H3K4me1 Product Release O2 O2 H2O2 H2O2 O2->H2O2 Reduction TCP (+)-Tranylcypromine Hydrochloride TCP->LSD1_FAD Binding to Active Site Inactive_Complex LSD1-FAD-TCP Adduct (Inactive) Reactive_Intermediate->Inactive_Complex Covalent Adduct Formation

Caption: Mechanism of LSD1 inhibition by (+)-Tranylcypromine.

In Vitro and Cellular Characterization of (+)-Tranylcypromine Hydrochloride

A robust evaluation of (+)-tranylcypromine's activity as an LSD1 inhibitor requires a combination of biochemical and cell-based assays.

Biochemical Assays for LSD1 Inhibition

Several in vitro assays can be employed to determine the potency of (+)-tranylcypromine against purified LSD1 enzyme.

3.1.1. Horseradish Peroxidase (HRP)-Coupled Assay

This is a widely used method that relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.

Principle:

  • LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂.

  • In the presence of HRP, H₂O₂ reacts with a fluorogenic or chromogenic substrate (e.g., Amplex Red) to produce a quantifiable signal.

Experimental Protocol: HRP-Coupled LSD1 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of (+)-tranylcypromine hydrochloride in an appropriate solvent (e.g., water).

    • Reconstitute recombinant human LSD1/CoREST complex in assay buffer.

    • Prepare the H3K4me2 peptide substrate solution.

    • Prepare the Amplex Red and HRP working solutions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add varying concentrations of (+)-tranylcypromine hydrochloride or vehicle control to the respective wells.

    • Add the LSD1/CoREST enzyme complex to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate detection by adding the Amplex Red/HRP mixture.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of (+)-tranylcypromine hydrochloride relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ParameterValueReference
IC50 (LSD1) < 2 µM
IC50 (LSD1) 20.7 µM
Ki (LSD1) 242.7 µM
IC50 (MAO-A) 2.3 µM
IC50 (MAO-B) 0.95 µM
Ki (MAO-A) 101.9 µM
Ki (MAO-B) 16 µM

Table 1: In Vitro Potency of Tranylcypromine. Note: IC50 values can vary depending on assay conditions.

Cellular Assays to Confirm LSD1 Target Engagement

Cell-based assays are crucial to verify that (+)-tranylcypromine engages with LSD1 in a cellular context and elicits the expected downstream effects.

3.2.1. Western Blotting for Histone Methylation Marks

Treatment of cells with an LSD1 inhibitor is expected to lead to an increase in the global levels of H3K4me1/2.

Experimental Protocol: Western Blot for H3K4me2

  • Cell Culture and Treatment:

    • Culture cancer cells known to express high levels of LSD1 (e.g., MV4-11 AML cells).

    • Treat cells with increasing concentrations of (+)-tranylcypromine hydrochloride or vehicle control for a predetermined time (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Perform an acid extraction of histones.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Separate the histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K4me2 signal to a loading control, such as total Histone H3.

Western_Blot_Workflow A Cell Treatment with (+)-Tranylcypromine HCl B Histone Extraction A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-H3K4me2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Normalization to Total H3) H->I

Caption: Western Blot Workflow for H3K4me2 Detection.

3.2.2. Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to assess changes in H3K4me1/2 levels at specific gene promoters known to be regulated by LSD1.

Experimental Protocol: ChIP-qPCR

  • Cell Treatment and Cross-linking:

    • Treat cells with (+)-tranylcypromine hydrochloride or vehicle control.

    • Cross-link protein-DNA complexes with formaldehyde.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K4me2 or a negative control IgG.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter regions of known LSD1 target genes (e.g., GFI-1b, ITGAM).

    • Quantify the enrichment of H3K4me2 at these loci relative to the input and IgG controls.

Expected Outcome with (+)-Tranylcypromine TreatmentRationaleReference
Increase in H3K4me1/2 levels Inhibition of LSD1's demethylase activity leads to the accumulation of these marks.
Reactivation of tumor suppressor gene expression Increased H3K4me1/2 at promoter regions can lead to transcriptional activation.

Table 2: Expected Cellular Outcomes of LSD1 Inhibition.

Selectivity Profile of (+)-Tranylcypromine Hydrochloride

A critical consideration for any pharmacological tool is its selectivity. As mentioned, tranylcypromine is a potent inhibitor of both MAO-A and MAO-B. This lack of selectivity can confound the interpretation of experimental results and has potential off-target effects in a therapeutic setting.

Numerous efforts have been made to develop tranylcypromine analogs with improved selectivity for LSD1 over the MAOs. These structure-activity relationship (SAR) studies have explored modifications to the phenyl ring of the tranylcypromine scaffold to enhance interactions within the LSD1 active site while reducing affinity for the MAO active sites. Researchers using (+)-tranylcypromine hydrochloride should be aware of its dual activity and consider using more selective inhibitors as controls where appropriate.

Applications in Research and Drug Development

(+)-Tranylcypromine hydrochloride and its more selective analogs are valuable tools for:

  • Validating LSD1 as a therapeutic target in various cancer models.

  • Investigating the role of LSD1 in normal and disease biology , including cancer stem cell maintenance and differentiation.

  • Exploring combination therapies , as LSD1 inhibition has been shown to sensitize cancer cells to other treatments, including immunotherapy by modulating the expression of immune checkpoint regulators like PD-L1.

  • Serving as a chemical scaffold for the development of novel, more potent, and selective LSD1 inhibitors.

Safety and Handling

(+)-Tranylcypromine hydrochloride is a bioactive compound and should be handled with appropriate safety precautions. It is known to have a range of side effects in clinical use, including the risk of hypertensive crisis when taken with tyramine-rich foods, due to its MAO inhibitory activity. While these risks are primarily associated with systemic administration in patients, proper laboratory safety practices should always be followed.

Conclusion

(+)-Tranylcypromine hydrochloride, despite its origins as an antidepressant, has emerged as a pivotal tool in the study of epigenetics and cancer biology. Its ability to irreversibly inhibit LSD1 has provided researchers with a means to probe the function of this critical enzyme and has laid the groundwork for the development of a new class of epigenetic cancer therapies. While its off-target effects on MAOs necessitate careful experimental design and interpretation, its utility as a research tool and a starting point for drug discovery is undeniable. This guide provides the foundational knowledge and protocols for researchers to effectively utilize (+)-tranylcypromine hydrochloride in their investigations of LSD1.

References

  • Tranylcypromine - Wikipedia. (URL: [Link])

  • Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - MDPI. (2019, March 7). (URL: [Link])

  • Tranylcypromine - StatPearls - NCBI Bookshelf. (2025, January 19). (URL: [Link])

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (URL: [Link])

  • Pharmacological Inhibition of LSD1 for Cancer Treatment - MDPI. (2018, December 4). (URL: [Link])

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. (2023, February 2). (URL: [Link])

  • The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors.
Foundational

Technical Guide: Structural and Functional Divergence of Tranylcypromine Enantiomers

Topic: Structural Differences and Therapeutic Divergence of (+) and (-) Tranylcypromine Isomers Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Differences and Therapeutic Divergence of (+) and (-) Tranylcypromine Isomers Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1][2]

Executive Summary

Tranylcypromine (TCP), a non-selective monoamine oxidase inhibitor (MAOI), has historically been utilized as a racemic mixture (trans-(


)-2-phenylcyclopropylamine) for the treatment of major depressive disorder.[1][2][3] However, the distinct pharmacological profiles of its enantiomers—(+)-TCP and (-)-TCP—have catalyzed a bifurcation in therapeutic application.[1]

While the (+)-(1S, 2R) isomer drives the potent MAO inhibition required for neuropsychiatric efficacy, the (-)-(1R, 2S) isomer has emerged as a privileged scaffold for the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical target in oncology.[2] This guide delineates the stereochemical, mechanistic, and experimental differences between these isomers to support precision drug development.

Stereochemical Foundation

Tranylcypromine possesses two chiral centers at the cyclopropane ring (C1 and C2).[2] The clinically relevant form is the trans diastereomer, which exists as a pair of enantiomers.

Absolute Configuration

The structural distinction relies on the spatial orientation of the amine group relative to the phenyl ring and the cyclopropane plane.

IsomerOptical RotationAbsolute ConfigurationPrimary Therapeutic Relevance
(+)-TCP Dextrorotatory (+)(1S, 2R) Neuropsychiatry: Potent MAO-A/B inhibition (Antidepressant).[1][2]
(-)-TCP Levorotatory (-)(1R, 2S) Oncology: LSD1 Inhibition (Acute Myeloid Leukemia).[2]

Note on Nomenclature: The (1S, 2R) configuration of (+)-TCP mimics the spatial arrangement of (+)-(S)-amphetamine, correlating with its potent psychomotor stimulant properties.[1][2]

Structural Topology Diagram

The following diagram illustrates the stereochemical relationship and the resulting therapeutic bifurcation.

TCP_Stereochemistry Racemate Racemic (±)-trans-TCP (Starting Material) Plus_Iso (+)-TCP (1S, 2R) Configuration Racemate->Plus_Iso Chiral Resolution Minus_Iso (-)-TCP (1R, 2S) Configuration Racemate->Minus_Iso Chiral Resolution Target_MAO Target: MAO-A / MAO-B (Flavin Adenine Dinucleotide) Plus_Iso->Target_MAO High Affinity (Ki < 1 µM) Target_LSD1 Target: LSD1 (KDM1A) (Histone Demethylase) Plus_Iso->Target_LSD1 Moderate Affinity Minus_Iso->Target_MAO Lower Affinity (Ki > 10 µM) Minus_Iso->Target_LSD1 Scaffold for Selective Inhibitors Outcome_Dep Outcome: Antidepressant Activity (High Potency) Target_MAO->Outcome_Dep Outcome_Onc Outcome: Epigenetic Modulation (Reduced MAO Side Effects) Target_LSD1->Outcome_Onc

Caption: Divergent therapeutic pathways of Tranylcypromine enantiomers based on absolute configuration.

Pharmacodynamic Divergence

Monoamine Oxidase (MAO) Inhibition

The antidepressant effect of TCP is driven by the irreversible inhibition of MAO-A and MAO-B.

  • Mechanism: TCP acts as a mechanism-based "suicide" inhibitor.[1][2] The amine is oxidized by the FAD cofactor to a radical cation, which opens the cyclopropyl ring and forms a covalent adduct with the N(5) atom of the flavin.

  • Isomer Specificity: The (+)-(1S, 2R) isomer is approximately 4- to 10-fold more potent against MAO-B and MAO-A compared to the (-)-isomer.[1][2] The (1S, 2R) geometry aligns optimally within the "aromatic cage" (Tyr398/Tyr435 in MAO-B), facilitating the single-electron transfer required for ring opening.

LSD1 (KDM1A) Inhibition

LSD1 is a homolog of MAO that demethylates Histone H3K4, repressing tumor suppressor genes.[1][2]

  • Mechanism: Similar to MAO, LSD1 inhibition involves FAD adduct formation.[1][2]

  • Isomer Specificity: While both enantiomers inhibit LSD1 with comparable intrinsic potency (Ki ~20–30 µM for the native molecule), the (-)-(1R, 2S) isomer is the preferred starting scaffold for drug design.[2]

  • Why (-)-TCP? The (-)-isomer has significantly weaker MAO inhibitory activity.[2] By derivatizing the (-)-isomer (e.g., adding 4-benzamide or piperazine groups), researchers can increase LSD1 potency into the nanomolar range while maintaining low MAO affinity, thus avoiding the severe "cheese effect" (tyramine pressor response) associated with MAO inhibition.[2]

Comparative Potency Data
Target Enzyme(+)-(1S, 2R)-TCP

(-)-(1R, 2S)-TCP

Biological Implication
MAO-B (Human) ~0.5 µM~5.0 µM(+)-isomer drives dopaminergic effects.[1][2]
MAO-A (Human) ~1.0 µM~4.0 µM(+)-isomer drives serotonergic/adrenergic effects.[1][2]
LSD1 (KDM1A) ~25 µM~28 µMNative potency is similar; (-)-isomer preferred for selectivity.[2]

Experimental Protocols

Protocol: Chiral Resolution of (±)-Tranylcypromine

Objective: Isolate enantiomerically pure (+)-TCP and (-)-TCP from the commercial racemate using L-(+)-Tartaric acid.[1][2]

Reagents:

  • (±)-trans-2-Phenylcyclopropylamine hydrochloride (10 g)

  • L-(+)-Tartaric acid[2]

  • Ethanol (Absolute)[2]

  • Water (Deionized)[2][3]

  • Sodium Hydroxide (2M)[2]

Workflow:

  • Free Base Liberation:

    • Dissolve 10 g of (±)-TCP HCl in minimal water.

    • Basify with 2M NaOH to pH > 12.

    • Extract with diethyl ether (3 x 50 mL), dry over

      
      , and evaporate to obtain the free base oil.
      
  • Salt Formation:

    • Dissolve the free base in hot ethanol.

    • Add 1 equivalent of L-(+)-Tartaric acid dissolved in hot ethanol.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Precipitate: The salt formed is typically enriched with the (+)-(1S, 2R)-TCP-L-tartrate .[2]

    • Supernatant: Contains the enriched (-)-(1R, 2S) isomer.[1][2]

  • Recrystallization:

    • Recrystallize the precipitate from ethanol/water (9:1) until constant melting point and optical rotation are achieved (

      
       for the HCl salt).[3]
      
  • Recovery of (-)-Isomer:

    • Evaporate the supernatant. Liberate the free base.

    • Repeat the process using D-(-)-Tartaric acid to crystallize the (-)-(1R, 2S) isomer.

Protocol: LSD1 Inhibition Assay (Fluorometric)

Objective: Quantify the inhibitory potency (IC50) of TCP derivatives against LSD1.[2]

Materials:

  • Recombinant Human LSD1 (1-852)[2]

  • Substrate: H3K4me2 peptide (ARTKQTARK(Me2)STGGKAPRKQLA)[2]

  • Coupling Enzyme: Horseradish Peroxidase (HRP)[2]

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)[2]

Step-by-Step:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 0.1 mg/mL BSA.

  • Incubation: Mix LSD1 enzyme (50 nM final) with varying concentrations of the TCP isomer (0.1 nM – 100 µM) in a 96-well black plate. Incubate for 15 minutes at room temperature.

  • Reaction Start: Add the substrate mixture: H3K4me2 peptide (10 µM), HRP (1 U/mL), and Amplex Red (50 µM).[2]

  • Kinetics: LSD1 demethylates H3K4me2, producing

    
     as a byproduct.[1][2] HRP uses 
    
    
    
    to convert Amplex Red to Resorufin (highly fluorescent).[1][2]
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Plot % Activity vs. Log[Inhibitor] to determine IC50.[1][2]

Visualization of Resolution Workflow

Resolution_Protocol Start Racemic (±)-TCP HCl FreeBase Liberate Free Base (NaOH / Ether Extraction) Start->FreeBase AddAcid Add L-(+)-Tartaric Acid in Hot Ethanol FreeBase->AddAcid Crystallize Fractional Crystallization (Cool to 4°C) AddAcid->Crystallize Precipitate Precipitate: (+)-TCP-L-Tartrate Crystallize->Precipitate Less Soluble Salt Supernatant Supernatant: Enriched (-)-TCP Crystallize->Supernatant More Soluble Salt Recryst Recrystallize (EtOH/H2O) Until Constant Rotation Precipitate->Recryst SwitchAcid Evaporate & Treat with D-(-)-Tartaric Acid Supernatant->SwitchAcid FinalPlus Pure (+)-(1S, 2R)-TCP Recryst->FinalPlus FinalMinus Pure (-)-(1R, 2S)-TCP SwitchAcid->FinalMinus

Caption: Workflow for the chiral resolution of Tranylcypromine using Tartaric Acid derivatives.

References

  • Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride.[1][2][3] Journal of Medicinal Chemistry, 15(11), 1187–1188.[2] Link[2]

  • Binda, C., et al. (2010). Stereoselective inhibition of histone demethylase LSD1 by tranylcypromine analogues.[1][2] Journal of the American Chemical Society, 132(19), 6827–6833. Link[2]

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1] Biochemistry, 46(27), 8058–8065.[1][2] Link[2]

  • FDA Label. Parnate (Tranylcypromine Sulfate) Prescribing Information.[1][2] Link

  • Mautone, N., et al. (2015). Pure enantiomers of benzoylamino-tranylcypromine: LSD1 inhibition, gene modulation in human leukemia cells.[1][2] European Journal of Medicinal Chemistry, 94, 163-174. Link

Sources

Exploratory

Technical Guide: The Impact of (+)-Tranylcypromine on Non-Histone Protein Methylation

Executive Summary While (+)-Tranylcypromine (TCP) is historically recognized as a Monoamine Oxidase (MAO) inhibitor, its repurposing as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While (+)-Tranylcypromine (TCP) is historically recognized as a Monoamine Oxidase (MAO) inhibitor, its repurposing as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has revolutionized epigenetic therapy. Most literature focuses on LSD1's role in demethylating Histone H3 (H3K4/H3K9). However, the "hidden proteome" of LSD1—its non-histone substrates—plays an equally critical role in oncogenesis, viral latency, and stem cell maintenance.

This guide details the mechanistic impact of (+)-TCP on key non-histone targets: p53, DNMT1, E2F1, HIF-1α, and MYPT1 . By covalently modifying the FAD cofactor within LSD1, (+)-TCP disrupts the demethylation cycles that regulate the stability and activity of these proteins. The downstream consequences include reactivation of tumor suppressors (p53), destabilization of epigenetic maintainers (DNMT1), and suppression of hypoxic responses (HIF-1α).

Molecular Mechanism of Inhibition

(+)-Tranylcypromine acts as a mechanism-based suicide inhibitor . Unlike competitive inhibitors that occupy the active site reversibly, TCP utilizes the catalytic machinery of LSD1 to form a permanent covalent bond.

The Suicide Inactivation Cycle
  • Substrate Mimicry: The cyclopropylamine ring of (+)-TCP mimics the methylated lysine substrate.

  • Single Electron Transfer (SET): LSD1 attempts to oxidize the amine, initiating a single electron transfer from the nitrogen lone pair to the FAD cofactor.

  • Ring Opening: The resulting radical cation triggers the opening of the cyclopropyl ring, generating a highly reactive carbon radical.

  • Adduct Formation: This radical attacks the FAD cofactor (forming an N5 or C4a adduct), permanently locking the enzyme in an inactive state.

Key Distinction: The (+)-enantiomer (trans-2-phenylcyclopropylamine) is significantly more potent against LSD1 (IC50 ~20-30 µM range for the parent molecule, <100 nM for optimized derivatives) compared to the (-)-enantiomer, due to stereochemical alignment within the large catalytic pocket of LSD1.

The Non-Histone Target Landscape

Inhibition of LSD1 by (+)-TCP leads to hypermethylation of its substrates. The biological outcome depends entirely on whether methylation signals for activation, stabilization, or degradation of the specific protein.

p53: The Activation Switch (Lysine 370)
  • Basal State (LSD1 Active): LSD1 demethylates p53 at K370me2 .[1] Unmethylated or monomethylated p53 fails to interact efficiently with the co-activator 53BP1 , keeping p53 inactive.

  • TCP Impact: Inhibition preserves the K370me2 mark (deposited by SMYD2).

  • Consequence: Stabilization & Activation . K370me2-p53 binds 53BP1, triggering the transcription of pro-apoptotic targets (e.g., p21, PUMA).

DNMT1: The Stability Switch (Lysine 142/1096)
  • Basal State (LSD1 Active): DNMT1 is methylated by SET7 (at K142 in humans / K1096 in mouse). This methylation is a signal for proteasomal degradation.[2][3][4] LSD1 removes this methyl group, stabilizing the DNMT1 protein pool.[5]

  • TCP Impact: Inhibition leads to accumulation of methylated DNMT1.

  • Consequence: Degradation .[2] Hypermethylated DNMT1 is rapidly targeted by the proteasome, leading to a global loss of DNA methylation and re-expression of silenced tumor suppressor genes.

E2F1: The Apoptotic Trigger (Lysine 185)
  • Basal State (LSD1 Active): LSD1 demethylates E2F1 at K185.[1] Methylation at this site is required for E2F1 stabilization and accumulation during DNA damage.

  • TCP Impact: Blocks demethylation, locking E2F1 in the methylated state.

  • Consequence: Apoptosis .[6] Methylated E2F1 accumulates and drives the expression of apoptotic genes (distinct from its cell-cycle progression targets).

HIF-1α: The Hypoxia Sensor (Lysine 391)
  • Basal State (LSD1 Active): Methylation of HIF-1α (by SET7/9) triggers ubiquitin-mediated degradation.[3][4][7] LSD1 removes this mark, stabilizing HIF-1α and allowing it to drive angiogenic and glycolytic programs.[5]

  • TCP Impact: Prevents demethylation.

  • Consequence: Destabilization .[8] HIF-1α is hypermethylated and degraded, reducing tumor angiogenesis and metabolic plasticity.

MYPT1: The Cell Cycle Brake (Lysine 442)
  • Basal State (LSD1 Active): LSD1 demethylates MYPT1.[9] Unmethylated MYPT1 is unstable. Low MYPT1 levels lead to sustained Rb phosphorylation (inactivation) and cell cycle progression.

  • TCP Impact: Preserves MYPT1 methylation.

  • Consequence: Stabilization .[1][3][4][6] High levels of MYPT1 dephosphorylate Rb, activating the G1/S checkpoint and arresting cell division.

Visualizing the Signaling Network

The following diagram illustrates the divergent downstream effects of (+)-TCP inhibition on these non-histone targets.

LSD1_NonHistone_Pathways TCP (+)-Tranylcypromine LSD1 LSD1 (KDM1A) TCP->LSD1 Irreversible Inhibition p53 p53 (K370me2) LSD1->p53 Demethylates (Repression) DNMT1 DNMT1 (K142me) LSD1->DNMT1 Demethylates (Stabilization) E2F1 E2F1 (K185me) LSD1->E2F1 Demethylates (Repression) HIF1a HIF-1α (K391me) LSD1->HIF1a Demethylates (Stabilization) MYPT1 MYPT1 (K442me) LSD1->MYPT1 Demethylates (Destabilization) Apoptosis Apoptosis (p21, PUMA) p53->Apoptosis Hypermethylation Promotes 53BP1 Binding Hypometh Global DNA Hypomethylation DNMT1->Hypometh Hypermethylation Triggers Degradation E2F1->Apoptosis Hypermethylation Stabilizes Protein AngioInhib Inhibition of Angiogenesis HIF1a->AngioInhib Hypermethylation Triggers Degradation CycleArrest G1 Cell Cycle Arrest MYPT1->CycleArrest Hypermethylation Stabilizes Protein

Caption: Network topology of (+)-TCP induced alterations in non-histone protein stability and function.

Experimental Protocols for Validation

Detecting non-histone methylation is challenging due to low stoichiometry compared to histones. The following protocols are designed to validate (+)-TCP effects with high specificity.

Protocol A: Methylation-Specific Immunoprecipitation (IP-Western)

Objective: To detect changes in the methylation status of p53 or DNMT1 after TCP treatment. Direct Western blotting often fails due to the low sensitivity of methyl-specific antibodies in crude lysates.

  • Cell Treatment: Treat cells with (+)-TCP (10-50 µM) or vehicle for 24-48 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors AND deubiquitinase inhibitors (e.g., PR-619) to preserve unstable targets like methylated DNMT1.

  • Immunoprecipitation:

    • Incubate 1-2 mg of lysate with anti-p53 or anti-DNMT1 antibody (Total protein antibody) overnight at 4°C.

    • Capture with Protein A/G magnetic beads.

  • Elution & Blotting:

    • Elute in 2x Laemmli buffer.

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Probe: Use site-specific methyl-antibodies (e.g., anti-p53-K370me2 or pan-methyl-lysine antibodies if specific ones are unavailable).

    • Normalization: Re-probe with the total protein antibody used for IP.

Protocol B: Cycloheximide Chase Assay (Stability Check)

Objective: To verify if TCP treatment alters the half-life of DNMT1 or HIF-1α.

StepActionRationale
1. Pre-treatment Treat cells with (+)-TCP (IC50 concentration) for 24h.Establish LSD1 inhibition.
2. Translation Block Add Cycloheximide (CHX, 50-100 µg/mL).Stop new protein synthesis to monitor degradation rates.
3. Time Course Harvest lysates at 0, 2, 4, and 8 hours post-CHX.Capture degradation kinetics.
4. Analysis Western blot for Target Protein vs. Loading Control (Actin/GAPDH).Quantify protein remaining.
5. Calculation Plot relative intensity vs. time (Log scale).Determine half-life (t1/2). Expectation: TCP reduces DNMT1/HIF-1α t1/2.
Protocol C: Functional Readout - Apoptosis Rescue

Objective: To prove causality (that TCP-induced apoptosis is p53-dependent).

  • Model System: Use Isogenic cell lines: HCT116 p53(+/+) vs. HCT116 p53(-/-).

  • Treatment: Dose both lines with (+)-TCP (0, 10, 30, 100 µM).

  • Assay: Annexin V / PI Flow Cytometry at 48h.

  • Result Interpretation: If TCP efficacy is significantly blunted in p53(-/-) cells, the mechanism is confirmed to be partially p53-methylation dependent.

Quantitative Data Summary

The following table summarizes the expected impact of (+)-TCP on key non-histone targets based on current literature.

Target ProteinMethylation SiteEffect of LSD1 (Basal)Effect of (+)-TCP (Inhibition)Biological Outcome
p53 K370me2Demethylation (Repression)Hypermethylation Activation of Apoptosis (p21/PUMA)
DNMT1 K142 (Hu) / K1096 (Ms)Demethylation (Stabilization)Hypermethylation Proteasomal Degradation (DNA Hypomethylation)
E2F1 K185Demethylation (Repression)Hypermethylation Protein Stabilization & Apoptosis
HIF-1α K391Demethylation (Stabilization)Hypermethylation Ubiquitin-Mediated Degradation (Anti-Angiogenic)
MYPT1 K442Demethylation (Destabilization)Hypermethylation Stabilization (Rb Dephosphorylation -> G1 Arrest)

References

  • Huang, J., et al. (2007). p53 is regulated by the lysine demethylase LSD1.[10] Nature. Link

  • Wang, J., et al. (2009). The lysine demethylase LSD1 (KDM1) is required for maintenance of global DNA methylation. Nature Genetics. Link

  • Kontaki, H., & Talianidis, I. (2010). Lysine methylation regulates E2F1-induced cell death. Molecular Cell. Link

  • Cho, H., et al. (2011). Demethylation of RB regulator MYPT1 by histone demethylase LSD1 promotes cell cycle progression in cancer cells. Cancer Research.[8][10][11] Link

  • Lee, J.Y., et al. (2017). LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis.[11] Oncogene. Link

  • Schmidt, D.M.Z., & McCafferty, D.G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[12] Biochemistry.[13][14] Link

Sources

Foundational

Beyond the Synapse: An In-depth Technical Guide to the Molecular Targets of (+)-Tranylcypromine Beyond MAO Inhibition

Introduction For decades, (+)-tranylcypromine (TCP) has been a cornerstone in the pharmacological arsenal for treating major depressive disorder, its therapeutic efficacy largely attributed to its irreversible and non-se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, (+)-tranylcypromine (TCP) has been a cornerstone in the pharmacological arsenal for treating major depressive disorder, its therapeutic efficacy largely attributed to its irreversible and non-selective inhibition of monoamine oxidases A and B (MAO-A and MAO-B)[1][2]. This inhibition leads to elevated synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—alleviating depressive symptoms. However, a growing body of evidence reveals a more complex and multifaceted pharmacological profile for this small molecule. Researchers and drug development professionals are increasingly recognizing that the therapeutic and off-target effects of (+)-tranylcypromine extend far beyond the synapse, implicating a range of other molecular targets.

This in-depth technical guide provides a comprehensive exploration of these non-MAO targets of (+)-tranylcypromine. We will delve into the mechanistic details of its interaction with key enzymes and signaling pathways, providing field-proven insights and experimental protocols for their investigation. By understanding this expanded target landscape, we can unlock the full therapeutic potential of tranylcypromine and its derivatives, paving the way for novel applications in oncology, neurodegenerative diseases, and beyond.

Epigenetic Modulation: The Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

One of the most significant discoveries in the pharmacology of (+)-tranylcypromine has been its potent inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A[1][3][4]. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[3][4]. The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. Given its role in regulating gene expression, the dysregulation of LSD1 has been implicated in the development and progression of various cancers[3][5].

Mechanism of LSD1 Inhibition

Similar to its interaction with MAOs, (+)-tranylcypromine acts as an irreversible, mechanism-based inhibitor of LSD1[6]. The cyclopropylamine moiety of tranylcypromine covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the catalytic site of LSD1, leading to its inactivation[4]. This covalent modification prevents the enzyme from carrying out its demethylase activity.

LSD1_Inhibition cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by (+)-Tranylcypromine H3K4me2 Methylated Histone H3 (H3K4me2) LSD1_FADox LSD1 (FADox) H3K4me2->LSD1_FADox Substrate Binding LSD1_FADred LSD1 (FADred) LSD1_FADox->LSD1_FADred Demethylation LSD1_FAD_Adduct LSD1-FAD-TCP Adduct (Inactive) LSD1_FADox->LSD1_FAD_Adduct LSD1_FADred->LSD1_FADox Reoxidation H3K4me1 Demethylated Histone H3 (H3K4me1) LSD1_FADred->H3K4me1 Product Release Formaldehyde Formaldehyde LSD1_FADred->Formaldehyde Product Release TCP (+)-Tranylcypromine TCP->LSD1_FADox Irreversible Covalent Binding caption Mechanism of LSD1 Inhibition by (+)-Tranylcypromine.

Caption: Mechanism of LSD1 Inhibition by (+)-Tranylcypromine.

Comparative Selectivity Profile

While (+)-tranylcypromine inhibits both MAOs and LSD1, there is a notable difference in its potency towards these enzymes. Furthermore, medicinal chemistry efforts have led to the development of tranylcypromine derivatives with enhanced selectivity for LSD1 over MAOs[5][7].

CompoundLSD1 IC50/KiMAO-A IC50/KiMAO-B IC50/Ki
(+)-Tranylcypromine (TCP) < 2 µM[1]102 µM (Ki)[8]16 µM (Ki)[8]
ORY-1001 Sub-micromolar>10,000-fold selective vs MAOs>10,000-fold selective vs MAOs
GSK-2879552 Nanomolar>10,000-fold selective vs MAOs>10,000-fold selective vs MAOs
Experimental Protocol: In Vitro LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (+)-tranylcypromine against recombinant human LSD1.

Materials:

  • Recombinant human LSD1-CoREST complex

  • H3 (1-21) K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Formaldehyde standard

  • (+)-Tranylcypromine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a serial dilution of (+)-tranylcypromine in assay buffer.

  • In a 96-well microplate, add the LSD1-CoREST complex to each well.

  • Add the serially diluted (+)-tranylcypromine or vehicle control to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the H3 peptide substrate, HRP, and Amplex® Red reagent to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of 590 nm.

  • Generate a formaldehyde standard curve to quantify the amount of formaldehyde produced.

  • Calculate the percent inhibition for each concentration of (+)-tranylcypromine.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Therapeutic Implications

The discovery of LSD1 inhibition by (+)-tranylcypromine has opened up new avenues for its therapeutic use, particularly in oncology. LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), neuroblastoma, and breast cancer, where it contributes to tumor progression[3][5][9]. Several tranylcypromine-based LSD1 inhibitors are currently in clinical trials for the treatment of hematological malignancies and solid tumors[3][4]. Beyond cancer, LSD1 inhibition by tranylcypromine has shown potential in treating endometriosis by reducing cellular proliferation and invasiveness[10]. There is also emerging evidence for its role in directing neural stem cell fate, which could have implications for neurodegenerative diseases[11].

Modulation of Drug Metabolism: Interactions with Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. (+)-Tranylcypromine has been shown to interact with and inhibit several CYP isoforms, a critical consideration for predicting and avoiding potential drug-drug interactions[1][12][13][14].

Inhibitory Profile of (+)-Tranylcypromine on CYP Enzymes

In vitro studies have demonstrated that (+)-tranylcypromine can inhibit multiple CYP enzymes with varying potencies and mechanisms of inhibition[12][13][14].

CYP IsoformInhibition Constant (Ki)Type of Inhibition
CYP2A6 Potent inhibition[1][15]-
CYP2C19 32 µM[12][13]Competitive[12][13]
CYP2C9 56 µM[12][13]Noncompetitive[12][13]
CYP2D6 367 µM[12][13]Competitive[12][13]

While the inhibition of CYP2C19, CYP2C9, and CYP2D6 is generally not considered clinically significant at typical therapeutic doses, there is a potential for interactions at higher doses or in individuals who are poor metabolizers of substrates for these enzymes[12][13]. The potent inhibition of CYP2A6 is particularly noteworthy, as this enzyme is responsible for the metabolism of nicotine and certain procarcinogens found in tobacco[1].

CYP_Inhibition cluster_cyp CYP Enzyme Inhibition TCP (+)-Tranylcypromine CYP2A6 CYP2A6 TCP->CYP2A6 Inhibits CYP2C19 CYP2C19 TCP->CYP2C19 Inhibits CYP2C9 CYP2C9 TCP->CYP2C9 Inhibits CYP2D6 CYP2D6 TCP->CYP2D6 Inhibits Metabolism Metabolism CYP2A6->Metabolism CYP2C19->Metabolism CYP2C9->Metabolism CYP2D6->Metabolism Other_Drugs Co-administered Drugs (e.g., Nicotine, Warfarin, Antidepressants) Other_Drugs->Metabolism Altered_Concentration Altered Plasma Concentration (Increased Toxicity or Reduced Efficacy) Metabolism->Altered_Concentration caption Potential for Drug-Drug Interactions via CYP Inhibition.

Caption: Potential for Drug-Drug Interactions via CYP Inhibition.

Experimental Protocol: General In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential of (+)-tranylcypromine on a specific CYP isoform using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • CYP-specific probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • (+)-Tranylcypromine

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a range of concentrations of (+)-tranylcypromine.

  • In a microcentrifuge tube, pre-incubate HLMs with (+)-tranylcypromine or vehicle control in phosphate buffer at 37°C for 5 minutes.

  • Add the CYP-specific probe substrate and continue the incubation for a specified time.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the optimal reaction time for the specific CYP isoform.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine the percent inhibition at each concentration of (+)-tranylcypromine.

  • Determine the IC50 and subsequently the Ki value.

Neuroprotection: Mechanisms Independent of MAO-B Inhibition

While the inhibition of MAO-B by (+)-tranylcypromine is known to have neuroprotective effects, particularly in models of Parkinson's disease, emerging research suggests that it may also exert neuroprotection through mechanisms independent of MAO inhibition[16][17][18].

Attenuation of Neuroinflammation

Neuroinflammation, particularly the activation of microglia, is a key pathological feature of many neurodegenerative diseases. Studies have shown that (+)-tranylcypromine can modulate lipopolysaccharide (LPS)- and amyloid-beta (Aβ)-induced neuroinflammatory responses in microglial cells[18][19]. It has been observed to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by inhibiting downstream signaling pathways such as ERK and STAT3[18].

Effects on Amyloid-Beta Aggregation and Toxicity

In the context of Alzheimer's disease, (+)-tranylcypromine and its derivatives have been shown to protect cortical neurons from Aβ-induced toxicity[16][17]. Furthermore, these compounds can interfere with the early stages of Aβ aggregation, a critical event in the pathogenesis of Alzheimer's disease[16].

Neuroprotection cluster_inflammation Neuroinflammation cluster_abeta Aβ Pathology TCP (+)-Tranylcypromine Microglia_Activation Microglial Activation TCP->Microglia_Activation Inhibits Abeta_Aggregation Aβ Aggregation TCP->Abeta_Aggregation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Microglia_Activation->Proinflammatory_Cytokines Neuronal_Survival Enhanced Neuronal Survival Proinflammatory_Cytokines->Neuronal_Survival Abeta_Toxicity Aβ-induced Neuronal Toxicity Abeta_Aggregation->Abeta_Toxicity Abeta_Toxicity->Neuronal_Survival caption Potential Neuroprotective Pathways of (+)-Tranylcypromine.

Caption: Potential Neuroprotective Pathways of (+)-Tranylcypromine.

Conclusion

The pharmacological landscape of (+)-tranylcypromine is far more intricate than initially appreciated. Its activity extends beyond the classical inhibition of monoamine oxidases to encompass significant interactions with the epigenetic regulator LSD1, a range of drug-metabolizing CYP enzymes, and pathways involved in neuroprotection. This expanded understanding of its molecular targets is not merely an academic exercise; it has profound implications for drug development and clinical practice. The potent inhibition of LSD1 has already spurred the development of novel anti-cancer therapies based on the tranylcypromine scaffold. Furthermore, the elucidation of its neuroprotective and CYP-inhibitory profiles provides a more complete picture of its therapeutic potential and its capacity for drug-drug interactions. As research continues to unravel the full spectrum of its molecular interactions, (+)-tranylcypromine and its derivatives are poised to find new and impactful applications in a variety of disease contexts, solidifying the importance of exploring the "off-target" effects of established drugs.

References

  • Tranylcypromine - Wikipedia. Wikipedia. [Link]

  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC. National Center for Biotechnology Information. [Link]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed. National Center for Biotechnology Information. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. National Center for Biotechnology Information. [Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed. National Center for Biotechnology Information. [Link]

  • The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS - ASH Publications. ASH Publications. [Link]

  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 | Request PDF - ResearchGate. ResearchGate. [Link]

  • Tranylcypromine hydrochloride | Histone Demethylases | Bio-Techne. Bio-Techne. [Link]

  • Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC. National Center for Biotechnology Information. [Link]

  • Histone lysine demethylase 1A inhibitors, seclidemstat and tranylcypromine, induce astrocytogenesis in rat neural stem cells - PubMed. National Center for Biotechnology Information. [Link]

  • Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed. National Center for Biotechnology Information. [Link]

  • Tranylcypromine in mind (Part I): Review of pharmacology - BioKB. BioKB. [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Neuroprotective effects of the monoamine oxidase inhibitor Tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. - ResearchGate. ResearchGate. [Link]

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - MDPI. MDPI. [Link]

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC. National Center for Biotechnology Information. [Link]

  • Tranylcypromine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubility &amp; Handling Guidelines for (+)-Tranylcypromine Hydrochloride in Aqueous Buffers

Abstract & Scope This technical guide provides validated protocols for the solubilization, storage, and handling of (+)-Tranylcypromine (TCP) hydrochloride (trans-2-Phenylcyclopropylamine hydrochloride). While TCP HCl is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides validated protocols for the solubilization, storage, and handling of (+)-Tranylcypromine (TCP) hydrochloride (trans-2-Phenylcyclopropylamine hydrochloride). While TCP HCl is highly soluble in pure water, its solubility profile changes drastically in physiological buffers (e.g., PBS, TBS) due to ionic strength and pH-dependent ionization. This document is designed for researchers investigating LSD1 (KDM1A) inhibition or Monoamine Oxidase (MAO) activity, ensuring reproducible dosing in cell culture and in vivo models.

Physicochemical Profile & Solubility Logic

To master the solubility of TCP HCl, one must understand the competition between its salt form and its ionization state.

  • Compound: (+)-Tranylcypromine Hydrochloride

  • CAS: 1986-47-6[1][2][3]

  • Molecular Weight: 169.65 g/mol [4]

  • pKa (approx.): ~8.2 (amine group)

The Solubility Paradox: As a hydrochloride salt, TCP is polar and hydrophilic. However, in high-salt buffers like PBS (Phosphate Buffered Saline), two factors reduce its solubility limit compared to pure water:

  • Common Ion Effect: High chloride concentrations in saline can suppress the dissociation of the HCl salt.

  • pH vs. pKa: At physiological pH (7.4), TCP is close to its pKa. While predominantly ionized (protonated), a fraction exists as the free base, which is less soluble.

Quantitative Solubility Data
Solvent SystemMax Solubility (approx.)Stability (at -20°C)Application Note
Water (Deionized) ~25 - 50 mg/mL< 24 HoursIdeal for initial stock preparation.
DMSO (Anhydrous) ~25 - 50 mg/mL3-6 MonthsPreferred for long-term storage.
Ethanol ~25 mg/mL1 MonthHigh evaporation risk; seal tightly.
PBS (pH 7.2) ~2 mg/mL Immediate UseCRITICAL: Do not attempt to dissolve powder directly in PBS for concentrations >2 mg/mL.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Purpose: Create a stable master stock for long-term storage or subsequent dilution.

Reagents:

  • (+)-Tranylcypromine HCl powder.[5]

  • Solvent: Sterile Water for Injection (WFI) OR Anhydrous DMSO (Cell culture grade).

Workflow:

  • Calculate: Determine the mass required.

    • Example: To make 1 mL of 10 mM stock (1.69 mg/mL), weigh 1.7 mg.

    • Example: To make 1 mL of 50 mM stock (8.48 mg/mL), weigh 8.5 mg.

  • Weigh: Weigh powder into a sterile microcentrifuge tube.

  • Dissolve:

    • Add 50% of the calculated solvent volume.

    • Vortex vigorously for 30 seconds.

    • Add remaining solvent and vortex again until clear.

  • Inspect: Solution must be colorless and free of particulates.

  • Sterilize (Water only): If using water, pass through a 0.22 µm PVDF or PES syringe filter . (DMSO is usually self-sterilizing, but can be filtered if necessary using Nylon or PTFE).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (desiccated).

Protocol B: Dilution into Aqueous Buffers (Working Solution)

Purpose: Prepare a working solution for cell treatment or animal injection without precipitation.

The "Solvent-Shift" Method: Do not add powder directly to PBS. Instead, dilute the Stock Solution (Protocol A) into the buffer.

  • Thaw the Stock Solution (Water or DMSO) at room temperature.

  • Pre-warm the aqueous buffer (PBS/Media) to 37°C.

  • Dropwise Addition: While vortexing the buffer gently, add the Stock Solution dropwise.

    • Target: Keep final DMSO concentration < 0.5% (in vitro) or < 10% (in vivo, usually requires co-solvents like PEG400).

  • Clarification Check:

    • If the solution turns cloudy, the concentration exceeds the solubility limit in that buffer (likely > 2 mg/mL).

    • Remedy: Dilute further or add a solubilizer (e.g., 5% Tween-80) if compatible with the assay.

Visualized Workflows

Figure 1: Solubility Decision Tree

This diagram illustrates the critical decision points for solvent selection based on the experimental timeline.

StockPrep Start Start: TCP HCl Powder Choice Intended Application? Start->Choice LongTerm Long-term Storage (> 24 hours) Choice->LongTerm Stockpile Immediate Immediate Use (< 24 hours) Choice->Immediate Acute Assay DMSO_Path Dissolve in Anhydrous DMSO (Up to 50 mg/mL) LongTerm->DMSO_Path Water_Path Dissolve in Sterile Water (Up to 50 mg/mL) Immediate->Water_Path Aliquot Aliquot & Freeze (-20°C) DMSO_Path->Aliquot Dilute Dilute into Buffer/Media (Max ~2 mg/mL in PBS) Water_Path->Dilute Aliquot->Dilute Thaw

Caption: Decision matrix for selecting the optimal solvent system based on storage requirements and experimental timing.

Figure 2: Biological Mechanism (LSD1/MAO Inhibition)

Understanding the target interaction validates the need for precise dosing. TCP acts as a suicide inhibitor, forming a covalent adduct with the FAD cofactor.

Mechanism TCP Tranylcypromine (In Solution) Enzyme LSD1 / MAO Enzyme (FAD Cofactor) TCP->Enzyme Binding Complex Covalent Adduct (Irreversible Inhibition) Enzyme->Complex Ring Opening (Single Electron Transfer) Downstream Increased H3K4 Methylation (Gene Expression Change) Complex->Downstream Loss of Demethylase Activity

Caption: Mechanistic pathway of TCP. The cyclopropyl ring undergoes radical ring-opening to covalently bind the FAD cofactor, permanently disabling the enzyme.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Precipitation in PBS Concentration > 2 mg/mL or "Salting Out" effect.Lower concentration or use a water intermediate step. Do not add powder directly to PBS.
Yellowing of Stock Oxidation of the amine.Discard. TCP stocks should be colorless. Ensure storage is -20°C and protected from light.
Cell Toxicity (Vehicle) DMSO concentration > 0.5%.Dilute stock further.[2] Ensure final DMSO is < 0.1% for sensitive cell lines (e.g., iPSCs).

References

  • PubChem. Tranylcypromine Compound Summary (CID 5539). [Link]

Sources

Application

Protocol: Quantitative Assessment of H3K4me2 Modulation by (+)-Tranylcypromine (TCP)

Abstract & Scientific Rationale (+)-Tranylcypromine (TCP) is a monoamine oxidase inhibitor (MAOI) that repurposes as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 specifically demethylates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

(+)-Tranylcypromine (TCP) is a monoamine oxidase inhibitor (MAOI) that repurposes as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 specifically demethylates mono- and di-methylated Histone H3 at Lysine 4 (H3K4me1/2), marks associated with active gene promoters and enhancers.[1][2]

Inhibition of LSD1 by TCP results in the accumulation of H3K4me2 .[3] Therefore, global and locus-specific increases in H3K4me2 serve as the primary pharmacodynamic biomarker for TCP efficacy. This guide provides a self-validating workflow for quantifying this epigenetic shift using Histone Extraction/Western Blotting (global) and ChIP-qPCR (locus-specific).

Mechanism of Action

TCP acts as a "suicide inhibitor" by forming a covalent adduct with the FAD cofactor within the LSD1 catalytic pocket. This blockade prevents the oxidation of the amine group on H3K4, halting demethylation and causing the mark to accumulate.

Figure 1: TCP Inhibition Pathway

TCP_Mechanism TCP (+)-Tranylcypromine (Inhibitor) LSD1_FAD LSD1-FAD Complex (Active Enzyme) TCP->LSD1_FAD Targets FAD cofactor Adduct TCP-FAD Covalent Adduct (Irreversibly Inactive) LSD1_FAD->Adduct Covalent Modification Substrate H3K4me2 (Substrate) LSD1_FAD->Substrate Normal Catalysis Adduct->Substrate Blocks Catalysis Product H3K4me1 / H3K4me0 (Demethylated) Substrate->Product Demethylation Accumulation ACCUMULATION of H3K4me2 Substrate->Accumulation Result

Caption: TCP covalently binds the FAD cofactor of LSD1, blocking demethylation and causing H3K4me2 accumulation.

Pre-Experimental Planning

Drug Preparation & Handling[4]
  • Compound: (+)-Tranylcypromine Hemisulfate (CAS: 13492-01-8).

  • Solubility: Soluble in water (up to 25 mg/mL) and DMSO.

  • Stability Warning: Aqueous solutions are unstable . Prepare fresh stock solutions immediately before use. Do not store aqueous stocks. DMSO stocks can be stored at -20°C for up to 1 month.

  • Safety: TCP is a potent MAO inhibitor. Handle with PPE.

Experimental Conditions
ParameterRecommendationRationale
Concentration 10 µM – 100 µM Cellular IC50 is often higher than enzymatic IC50 (~20 µM) due to permeability.
Duration 24 – 48 Hours Histone turnover is slow; accumulation of methylation marks requires >24h.
Cell Density 60-70% Confluency Over-confluency induces quiescence, altering baseline histone marks.
Controls Vehicle (DMSO/Water), Total H3 Essential for normalization. H3K4me2 levels must be relative to total nucleosome load.

Protocol 1: Histone Extraction & Western Blotting

The Gold Standard for Global Quantification. Why Acid Extraction? Whole cell lysates are viscous and contain high DNA levels that interfere with histone migration. Acid extraction selectively isolates basic histone proteins, providing sharp bands and high sensitivity.

Reagents[4]
  • TEB (Triton Extraction Buffer): PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3.

  • Extraction Acid: 0.2 N HCl (freshly prepared).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Harvest: Collect 5×10⁶ cells. Wash 2x with ice-cold PBS.

  • Lysis: Resuspend pellet in 1 mL TEB . Incubate on ice for 10 min with gentle stirring.

    • Checkpoint: This step lyses the plasma membrane but keeps nuclei intact.

  • Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 mL of 0.2 N HCl . Incubate overnight at 4°C on a rotator.

  • Clarification: Centrifuge at 6,500 x g for 10 min at 4°C. Save the supernatant (contains histones).

  • Neutralization: Add 1/10 volume (20 µL) of 1 M Tris-HCl pH 8.0 to the supernatant to neutralize the acid.

  • Quantification: Measure protein concentration (Bradford assay is compatible; BCA requires care with pH).

Western Blot Analysis[5][6]
  • Load: 1-2 µg of histone extract per lane.

  • Gel: 15% SDS-PAGE (Histones are small, ~15 kDa).

  • Primary Antibodies:

    • Target: Anti-H3K4me2 (Rabbit, 1:1000). Validate specificity against me1/me3 peptides.

    • Loading Control: Anti-Histone H3 (Total) (Mouse, 1:2000).

  • Data Normalization: Calculate the ratio of [H3K4me2 Signal] / [Total H3 Signal].

Protocol 2: H3K4me2 ChIP-qPCR

For validating functional gene reactivation (e.g., CD11b, Rhodopsin).

Workflow Diagram

ChIP_Workflow Step1 1. Cross-linking (1% Formaldehyde, 10 min) Step2 2. Lysis & Sonication (Target: 200-500 bp fragments) Step1->Step2 Step3 3. Immunoprecipitation (Anti-H3K4me2 vs IgG Control) Step2->Step3 Step4 4. Reverse Cross-link & Purify DNA Step3->Step4 Step5 5. qPCR Analysis (Target Promoters) Step4->Step5

Caption: Standard ChIP workflow optimized for histone marks.

Critical Steps
  • Cross-linking: Fix cells with 1% formaldehyde for 10 min at RT. Quench with 0.125 M Glycine.

  • Sonication: Histone ChIPs are robust, but over-sonication can destroy epitopes. Aim for 200-500 bp fragments.

    • Tip: Visualize fragment size on a 1.5% agarose gel before IP.

  • Antibody: Use 2-5 µg of ChIP-grade anti-H3K4me2 antibody per IP. Include a Rabbit IgG negative control.

  • qPCR Primers: Design primers for the promoter regions (-1000 to +200 bp of TSS) of LSD1 target genes.

    • Positive Control Loci:CD11b (ITGAM) , CD86 , or HOXA genes (cell type dependent).

Data Analysis & Expected Results

Western Blot Quantification

TCP treatment should yield a dose-dependent increase in H3K4me2.

  • Vehicle: Baseline H3K4me2.

  • TCP (Low Dose): ~1.5x increase.

  • TCP (High Dose): >2-3x increase.

  • Note: Total H3 levels must remain constant. If Total H3 decreases, check for cell toxicity/apoptosis.

ChIP-qPCR Calculation

Use the Percent Input Method :



  • Success Criteria:

    • H3K4me2 signal at target promoters should increase >2-fold after TCP treatment.

    • IgG background should be <0.1% of Input.

Troubleshooting Guide

IssueProbable CauseSolution
No increase in H3K4me2 Drug degradationPrepare TCP fresh. Do not use old aqueous stocks.
High Background in ChIP Inefficient washingIncrease salt in wash buffers (up to 500 mM LiCl) for histone ChIPs.
Smeary Western Bands DNA interferenceUse Acid Extraction (Protocol 1) instead of whole cell lysis.
Cell Death Off-target MAO inhibitionTitrate dose down. TCP is toxic >2 mM. Check viability with Trypan Blue.

References

  • Lynch, J. T., et al. (2012). "LSD1 inhibition: a therapeutic strategy in cancer?" Expert Opinion on Therapeutic Targets. Link

  • BPS Bioscience. (2023). "Tranylcypromine (2-PCPA) Product Data Sheet." Link

  • Li, Z., et al. (2023).[4] "TCP-based LSD1 inhibitors show potent anticancer activity."[4] European Journal of Medicinal Chemistry. Link[4]

  • BenchChem. (2025).[5][6] "Western Blot Protocol for H3K4me2 Detection Following LSD1 Inhibition." Link

  • Popovic, R., et al. (2010). "Histone demethylase LSD1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation." Blood. Link

Sources

Method

Application Note &amp; Protocol: Storage and Handling of (+)-Tranylcypromine Hydrochloride

Abstract (+)-Tranylcypromine hydrochloride (also known as (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride) is a potent, irreversible monoamine oxidase (MAO) inhibitor and lysine-specific demethylase 1 (LSD1) inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(+)-Tranylcypromine hydrochloride (also known as (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride) is a potent, irreversible monoamine oxidase (MAO) inhibitor and lysine-specific demethylase 1 (LSD1) inhibitor.[1] Unlike its racemic counterpart, the (+)-isomer exhibits distinct pharmacodynamic profiles, particularly regarding MAO-B selectivity and reduced hypertensive risks at low doses. This guide outlines rigorous protocols for storage, solubilization, and handling to prevent hydrolytic degradation and isomerization, ensuring data reproducibility in high-sensitivity assays.

Chemical Identity & Mechanism[3][4]

  • Compound Name: (+)-Tranylcypromine hydrochloride

  • CAS Number: 1986-47-6 (Generic HCl salt); Note: Specific enantiomer CAS may vary by vendor, verify Certificate of Analysis.

  • Molecular Weight: 169.65 g/mol [2][3]

  • Mechanism of Action:

    • MAO Inhibition: Forms a covalent adduct with the FAD cofactor of Monoamine Oxidase A and B, irreversibly blocking catalytic activity. The (+)-isomer is reported to be more potent against MAO-B and effective in Parkinsonian models at lower doses than the racemate.

    • LSD1 Inhibition: Inhibits histone demethylation, modulating gene expression related to stem cell differentiation and cancer progression.

Physicochemical Properties & Stability Risks[7]

The hydrochloride salt of tranylcypromine is highly hygroscopic and chemically reactive. Improper handling leads to two primary failure modes:

  • Moisture Absorption: Leads to hydrolysis and inaccurate weighing/dosing.

  • Oxidation: The cyclopropylamine moiety is sensitive to oxidative stress, potentially opening the ring structure under harsh conditions.

Table 1: Solubility Profile
SolventMax SolubilityNotes
Water ~100 mg/mLRequires sonication.[1] Unstable ; use immediately.
DMSO ~50 - 100 mg/mLPreferred for Stock. Hygroscopic DMSO reduces solubility.
Ethanol ~5 mg/mLLow solubility; not recommended for high-concentration stocks.
PBS (pH 7.2) ~2 mg/mLPrecipitates at high concentrations. Prepare fresh.

Storage Protocols

Solid Powder Storage
  • Temperature: -20°C (Long-term) or Room Temperature (Short-term, <1 month).

  • Environment: Strictly Desiccated. Store inside a secondary container (e.g., a sealed jar with silica gel packets) to prevent moisture ingress during refrigeration cycles.

  • Light: Protect from light using amber vials or foil wrapping.

Stock Solution Storage[1][8]
  • Solvent: Anhydrous DMSO (Grade ≥99.9%).

  • Temperature: -80°C (Recommended for >1 month) or -20°C (<1 month).

  • Stability: Stable for 6 months at -80°C.

  • Freeze/Thaw: Limit to a maximum of 3 cycles. Aliquoting is mandatory to avoid repeated exposure to atmospheric moisture.

Handling & Safety (HSE)

Hazard Class: Acute Toxin (Oral), Skin Irritant, MAO Inhibitor.

  • Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Medical Note: In case of accidental exposure, medical personnel must be informed that the substance is an MAO Inhibitor , as this contraindicates certain treatments (e.g., sympathomimetic amines).

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM Stock Solution in DMSO (1 mL).

  • Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder, degrading it instantly.

  • Weighing: Accurately weigh 8.48 mg of (+)-Tranylcypromine HCl.

    • Calculation:

      
      
      
  • Solubilization: Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Aliquoting: Immediately dispense into 50 µL aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but optimal) and store at -80°C.

Visualization: Handling Workflow

The following diagram illustrates the critical decision pathways for handling hygroscopic MAO inhibitors to ensure compound integrity.

Tranylcypromine_Handling Start Remove Vial from -20°C Equilibrate Equilibrate to RT in Desiccator (30 mins) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Solvent Add Anhydrous DMSO Open->Solvent Dissolve Vortex / Sonicate Solvent->Dissolve Check Clear Solution? Dissolve->Check Aliquot Aliquot immediately (Amber Tubes) Check->Aliquot Yes Fail Discard: Moisture Contamination Check->Fail No (Precipitate/Cloudy) Freeze Store at -80°C Aliquot->Freeze

Caption: Workflow for minimizing moisture hydrolysis during stock preparation. Step "Equilibrate" is the most critical control point.

Application Notes: In Vitro & In Vivo[9][10]

In Vitro (Cell Culture)
  • Dilution: Dilute the DMSO stock into culture medium immediately before use. Keep final DMSO concentration <0.5% to avoid solvent toxicity.

  • Dosing: Typical IC50 for LSD1 inhibition is ~20-30 µM; MAO inhibition occurs at lower concentrations (~2-5 µM).

  • Media Stability: Do not leave the compound in media for >24 hours. Refresh media daily for long-term assays (e.g., cell differentiation).

In Vivo (Animal Models)
  • Vehicle: Saline or PBS is preferred.

  • Preparation: Dilute stock into sterile saline. If precipitation occurs, use 5-10% DMSO or Tween-80 as a co-solvent.

  • Route: Intraperitoneal (i.p.) is common.

  • Dosage Warning: The (+)-isomer is potent. Literature suggests doses <3[4] mg/kg may be effective for specific neuroprotective effects without inducing severe hypertensive crises associated with non-selective high-dose MAO inhibition [1].

References

  • Reynolds, G. P., Riederer, P., & Sandler, M. (1980). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug.[4] Journal of the Royal Society of Medicine, 73(9), 649–652. Link

  • Cayman Chemical. (2022).[5] Tranylcypromine (hydrochloride) Product Information & Safety Data Sheet. Cayman Chemical.[5] Link

  • Tocris Bioscience. (n.d.). Tranylcypromine hydrochloride Technical Data. Tocris Bioscience. Link

  • PubChem. (n.d.). Tranylcypromine.[6][5][7][8][9] National Center for Biotechnology Information. Link

  • Lee, B. H., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition.[10] Neuropharmacology, 61(1-2), 95-104.[10] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of (+)-Tranylcypromine Hydrochloride in Cell Culture Applications

Introduction Welcome to the technical support center for (+)-Tranylcypromine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals utilizing this potent irreversible inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (+)-Tranylcypromine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals utilizing this potent irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) in their cell culture experiments. Due to its chemical structure, specifically the presence of a primary amine and a strained cyclopropyl ring, (+)-Tranylcypromine hydrochloride can exhibit instability in aqueous and oxygen-rich environments like cell culture media. This can lead to a loss of potency and variability in experimental results.

This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you identify, mitigate, and resolve stability issues with (+)-Tranylcypromine hydrochloride in your in vitro studies. Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of my (+)-Tranylcypromine hydrochloride a concern in cell culture?

A1: The instability of (+)-Tranylcypromine hydrochloride in cell culture media primarily stems from its susceptibility to oxidative degradation. The primary amine group in its structure is a key site for oxidation, which can be exacerbated by components in the media and standard incubation conditions (37°C, atmospheric oxygen). This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in inconsistent or misleading data.

Q2: I've noticed diminished or inconsistent effects of Tranylcypromine in my longer-term (24-72 hour) cell culture experiments. Could this be a stability issue?

A2: Yes, this is a classic indicator of compound instability. Aqueous solutions of tranylcypromine are not recommended for storage for more than a day.[1] If you are adding the compound at the beginning of a multi-day experiment, a significant portion may have degraded by the time you assess your endpoint. This is particularly true in the warm, oxygenated environment of a cell culture incubator.

Q3: What are the likely degradation pathways for (+)-Tranylcypromine hydrochloride in my cell culture media?

A3: The primary degradation pathway is oxidation. This can involve the formation of an N-oxide at the primary amine or, more critically, oxidative cleavage of the strained cyclopropyl ring.[2] This ring-opening can lead to the formation of reactive intermediates that are no longer effective at inhibiting MAO or LSD1. Additionally, some components of cell culture media, such as riboflavin (Vitamin B2), can act as photosensitizers, generating singlet oxygen and other reactive oxygen species (ROS) upon exposure to light, which can further accelerate the degradation of photosensitive compounds.[3]

Q4: How can I prepare my stock solutions of (+)-Tranylcypromine hydrochloride to maximize initial stability?

A4: For maximal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[4][5] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. When preparing aqueous working solutions from your DMSO stock, it is crucial to do so immediately before adding them to your cell culture media.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer formatted guide to address specific issues you may encounter.

Issue 1: My experimental results with Tranylcypromine are highly variable between replicates and experiments.
  • Question: I'm seeing a lot of scatter in my data. One day the compound is potent, the next, not so much. What could be the cause?

  • Answer & Troubleshooting Steps: This variability is often linked to inconsistent degradation of the compound. Here’s a troubleshooting workflow to address this:

    • Examine Your Stock Solution Practices:

      • Are you using a fresh aliquot of your DMSO stock for each experiment? Repeatedly warming and cooling a stock vial can introduce moisture and oxygen, accelerating degradation even in DMSO.

      • Recommendation: Prepare small, single-use aliquots of your stock solution upon initial solubilization.

    • Evaluate Your Working Solution Preparation:

      • How long does your working solution (diluted in media or buffer) sit on the bench before being added to the cells? Even at room temperature, degradation can occur.

      • Recommendation: Prepare your working dilutions immediately before adding them to your cell cultures. Minimize the time the compound spends in aqueous solution before it reaches the cells.

    • Consider Light Exposure:

      • Are you preparing your solutions under direct, bright light? Riboflavin in your media can act as a photosensitizer, generating ROS that can degrade Tranylcypromine.[3]

      • Recommendation: Prepare your solutions in a dimly lit area or in amber tubes to protect them from light.

    • Diagrammatic Troubleshooting Flow:

      a start High Variability in Results check_stock Review Stock Solution Handling start->check_stock fresh_aliquots Use Fresh Aliquots? check_stock->fresh_aliquots check_working Assess Working Solution Prep prep_timing Immediate Use? check_working->prep_timing check_light Evaluate Light Exposure light_protection Minimize Light? check_light->light_protection fresh_aliquots->check_working Yes implement_changes Implement Best Practices: - Single-use aliquots - Prepare fresh - Protect from light fresh_aliquots->implement_changes No prep_timing->check_light Yes prep_timing->implement_changes No solution_stable Consistent Results light_protection->solution_stable Yes light_protection->implement_changes No implement_changes->start Re-evaluate

      Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The potency of Tranylcypromine appears to decrease over the course of my experiment.
  • Question: My IC50 values are much higher in my 48-hour assay compared to my 6-hour assay. Why is this happening?

  • Answer & Troubleshooting Steps: This strongly suggests that the compound is degrading in the culture medium over time. The initial concentration you add is not the concentration your cells are exposed to for the full duration of the assay.

    • Introduce Antioxidants to Your Media:

      • Reactive oxygen species (ROS) in the media are a primary driver of degradation. The addition of cell-culture compatible antioxidants can help to quench these ROS and protect your compound.

      • Recommendation 1: N-Acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione, a major intracellular antioxidant.[2] It is widely used in cell culture to mitigate oxidative stress. Start with a concentration range of 1-5 mM. It is important to note that NAC can slightly acidify the media, so ensure your media is well-buffered.

      • Recommendation 2: Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known antioxidant that can effectively scavenge ROS.[6] However, it is also unstable in solution. If you choose to use ascorbic acid, it should be added fresh to the media. A more stable, cell-culture compatible alternative is 2-Phospho-L-ascorbic acid trisodium salt.[7]

    • Replenish the Compound:

      • For longer-term experiments, the most direct way to maintain the desired concentration is to replenish the compound.

      • Recommendation: Perform a partial media change with freshly prepared Tranylcypromine-containing media every 24 hours. This will not only replenish the drug but also provide fresh nutrients to your cells.

    • Leverage the Protective Effect of Serum:

      • If your experimental design allows, the presence of serum can enhance the stability of many small molecules. Serum albumin, the most abundant protein in plasma, can bind to drugs and protect them from degradation.[8]

      • Recommendation: If you are working in serum-free conditions and observing significant instability, consider whether your experiment can be performed in the presence of a low percentage of fetal bovine serum (FBS) or bovine serum albumin (BSA).

Issue 3: I am unsure if my Tranylcypromine is degrading and want to confirm it experimentally.
  • Question: How can I definitively test the stability of (+)-Tranylcypromine hydrochloride in my specific cell culture media and conditions?

  • Answer & Troubleshooting Steps: Performing a stability study is the most robust way to assess the degradation of your compound. This involves incubating the compound in your cell culture media under your experimental conditions and quantifying its concentration at different time points.

    • Experimental Protocol: Time-Course Stability Assessment

      • Prepare your complete cell culture media (including serum and any other supplements you use).

      • Spike the media with (+)-Tranylcypromine hydrochloride to your final working concentration.

      • Aliquot the spiked media into sterile tubes, one for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).

      • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

      • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

      • Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent compound.

      • Plot the concentration of (+)-Tranylcypromine hydrochloride as a percentage of the initial concentration (time 0) versus time. This will give you a degradation profile.

    • Data Presentation: Example Stability Data

Time (hours)Tranylcypromine Concentration (% of Initial)
0100%
295%
682%
1265%
2440%
4815%

Experimental Protocols

Protocol 1: Preparation of Stabilized (+)-Tranylcypromine Hydrochloride Working Solutions

This protocol describes the preparation of working solutions containing N-Acetylcysteine (NAC) as a stabilizer.

  • Prepare a 1 M stock solution of NAC: Dissolve 163.2 mg of NAC in 1 mL of sterile, cell culture-grade water. Adjust the pH to 7.0-7.4 with 1 N NaOH. Filter-sterilize through a 0.22 µm syringe filter. This stock can be stored at 4°C for up to one week.

  • Prepare your complete cell culture medium.

  • Add the NAC stock solution to the complete media to achieve a final concentration of 1-5 mM. For example, add 5 µL of 1 M NAC stock to 1 mL of media for a final concentration of 5 mM.

  • Retrieve a single-use aliquot of your (+)-Tranylcypromine hydrochloride DMSO stock solution from the -80°C freezer and allow it to thaw at room temperature.

  • Perform a serial dilution of the DMSO stock into the NAC-containing media to achieve your desired final working concentrations.

  • Immediately add the final working solutions to your cell cultures.

Protocol 2: Stability-Indicating HPLC-UV Method for (+)-Tranylcypromine Hydrochloride

This is a general method that can be adapted to most standard HPLC systems for quantifying Tranylcypromine in cell culture media samples.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.1% orthophosphoric acid in water. A typical starting gradient could be 10:90 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Thaw your frozen media samples. To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of media sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis.

  • Quantification: Generate a standard curve by spiking known concentrations of (+)-Tranylcypromine hydrochloride into your blank cell culture media and preparing them in the same manner as your samples.

References

  • Yagi, M., & Kikuchi, A. (n.d.).
  • Tocris Bioscience. (n.d.). Tranylcypromine hydrochloride | Monoamine Oxidase (MAO) Inhibitors.
  • Tocris Bioscience. (n.d.). Tranylcypromine hydrochloride | Histone Demethylases.
  • Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid. (2025, August 10).
  • Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture. (n.d.). Akron Biotech.
  • Formulation confidence with recombinant albumin: benefits of a stabiliser. (2019, December 20).
  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. (n.d.). PMC.
  • The chemistry and biological activities of N-acetylcysteine. (2013, April 11). Minerva Access.
  • What are the potential drug interactions of N-acetylcysteine (NAC)? (2025, October 15). Dr.Oracle.
  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO 27305.
  • Sigma-Aldrich. (n.d.). Albumin in Cell Culture.
  • Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction. (n.d.). PMC.
  • Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prost
  • Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. (2020, January 15). MDPI.
  • Riboflavin (Vitamin B2) Sensitized Photooxidation of Ascorbic Acid (Vitamin C): A Kinetic Study | Request PDF. (n.d.).
  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. (2020, August 12). PMC.
  • Tranylcypromine: Its Pharmacology, Safety, and Efficacy. (2020, June 16).
  • N-acetylcysteine prevents ketamine-induced adverse effects on development, heart rate and monoaminergic neurons in zebrafish. (n.d.). PMC.
  • Tranylcypromine in mind (Part I): Review of pharmacology. (2017, July 03).
  • Ragab, M. A. A., et al. (2016). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. Journal of Applied Pharmaceutical Science.
  • Identified metabolites of tranylcypromine. | Download Scientific Diagram. (n.d.).
  • Postmortem changes in blood tranylcypromine concentration: competing redistribution and degrad
  • Tranylcypromine. (n.d.). Wikipedia.
  • Detection and quantitation of a ring-hydroxylated metabolite of the antidepressant drug tranylcypromine. (n.d.). PubMed.
  • How to prepare stock solution of Ascorbic Acid (AA)
  • Studies of Imipramine Binding To Human Serum Albumin By High-Performance Affinity Chromatography. (n.d.). UNL Institutional Repository.
  • Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. (n.d.). PMC.
  • Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis.
  • Tranylcypromine - StatPearls. (2025, January 19). NCBI Bookshelf.
  • Public Assessment Report Scientific discussion Tracydal 20 mg, film-coated tablets (tranylcypromine sulfate). (2016, March 07).
  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. (n.d.). PMC.
  • Ragab, M. A. A., et al. (2016). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms.
  • Tranylcypromine Impurities. (n.d.). BOC Sciences.
  • A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. (n.d.). PubMed.
  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (2019, August 20).
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  • Tranylcypromine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
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  • What is the mechanism of Tranylcypromine Sulfate? (2024, July 17).
  • Studies on photodegradation process of psychotropic drugs: a review. (2016, September 30). SciSpace.
  • Identification of photodegradation products of tricyclic antidepressants drugs clomipramine and doxepine. (n.d.).
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Optimization

Technical Support Center: Troubleshooting Precipitation of (+)-Tranylcypromine in High-Concentration Stocks

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for (+)-Tranylcypromine. As Senior Application Scientists, we frequently assist researchers in o...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for (+)-Tranylcypromine. As Senior Application Scientists, we frequently assist researchers in overcoming challenges related to the preparation and storage of high-concentration stock solutions. Precipitation of a compound can compromise experimental results and lead to significant delays. This guide is structured in a question-and-answer format to directly address the most common issues encountered with (+)-Tranylcypromine, providing not just solutions, but also the scientific rationale behind them.

Understanding the Physicochemical Properties of (+)-Tranylcypromine

A foundational understanding of (+)-Tranylcypromine's properties is crucial for troubleshooting solubility issues. It is a small molecule, often supplied as a hydrochloride (HCl) or sulfate salt to enhance its stability and aqueous solubility.[1][2]

PropertyValueSignificance for Stock Preparation
Molecular Formula C9H11N (free base)[3]Essential for accurate molarity calculations. The hydrochloride salt has a molecular weight of 169.65 g/mol .
Form Typically a solid hydrochloride or sulfate salt[1]Salts are generally more water-soluble than the free base form.
Aqueous Solubility Soluble in water up to 100 mM (as HCl salt)This provides a theoretical maximum concentration in water, though practical limits may be lower depending on conditions.
Organic Solvent Solubility High solubility in DMSO (e.g., 50 mg/mL to 250 mg/mL)[4][5]DMSO is an excellent choice for preparing highly concentrated primary stocks.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm trying to make a high-concentration stock of (+)-Tranylcypromine HCl in an aqueous buffer, but it's turning cloudy. What is causing this precipitation?

A1: The Critical Role of pH in Aqueous Solubility

This is a frequent challenge and is almost always linked to the pH of your buffer system. While the hydrochloride salt form of (+)-Tranylcypromine is water-soluble, its solubility is highly dependent on the pH of the solution.

The Scientific Explanation:

  • At a pH below the pKa: The amine group will be protonated (carrying a positive charge). This charged form is more polar and therefore more soluble in aqueous solutions.

  • At a pH near or above the pKa: The amine group will be deprotonated, forming the neutral "free base." This form is less polar and significantly less soluble in water, leading to precipitation.

If your buffer's pH is too high, you are effectively converting the soluble salt into the less soluble free base, causing it to precipitate out of solution.

Troubleshooting Protocol:

  • Verify Solution pH: Use a calibrated pH meter to accurately measure the pH of your stock solution after the addition of the (+)-Tranylcypromine HCl.

  • Select an Appropriate Buffer: Choose a buffer with a pH that will ensure the compound remains in its protonated, soluble form. A buffer with a pH of 7.4 is commonly used for biological assays.[6] For higher concentrations, a slightly more acidic buffer might be necessary.

  • Consider Co-solvents: If you require a concentration that is not achievable in a purely aqueous system even with pH optimization, the use of a co-solvent is recommended. See Q3 for more details.

Experimental Workflow for Resolving Aqueous Precipitation

Caption: Troubleshooting workflow for (+)-Tranylcypromine precipitation in aqueous solutions.

Q2: My (+)-Tranylcypromine stock, prepared in DMSO, was clear at room temperature but formed crystals after storage at -20°C. Is the compound degraded?

A2: Temperature-Dependent Solubility and "Crashing Out"

This is a common physical phenomenon and does not necessarily indicate chemical degradation. The solubility of most compounds is temperature-dependent.

The Scientific Explanation:

When you prepare a high-concentration stock solution, you are often approaching the saturation limit of the compound in that solvent at room temperature. As the temperature is lowered for storage, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the solute molecules in solution. This decrease in solubility can cause the compound to precipitate or "crash out" of the solution, often forming crystals.

Troubleshooting and Best Practices:

  • Gentle Warming and Re-dissolution: Before use, warm the vial to room temperature. A gentle vortex or sonication can help redissolve the precipitate.[5] Always visually inspect the solution to ensure it is completely clear before making any dilutions.

  • Prepare Aliquots: To avoid repeated freeze-thaw cycles which can affect compound stability and introduce moisture, it is best practice to aliquot the stock solution into single-use volumes.[7]

  • Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light.[4] Be aware that re-dissolution may be necessary upon thawing.

Q3: I need to prepare a highly concentrated stock of (+)-Tranylcypromine for in vivo studies. Which solvent system is recommended?

A3: Utilizing Organic Solvents for Maximum Concentration

For applications demanding very high concentrations, organic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) is a highly effective solvent for (+)-Tranylcypromine.

The Scientific Explanation:

DMSO is a polar aprotic solvent that is excellent at dissolving a wide range of organic molecules, including those with limited aqueous solubility.[4][5] It can effectively solvate both the salt and free base forms of (+)-Tranylcypromine, allowing for the preparation of highly concentrated stock solutions.

Recommended Protocol for High-Concentration Stock Preparation:

  • Primary Solvent: Use anhydrous (dry) DMSO to prepare your primary stock solution.[8] Moisture in DMSO can reduce the solubility of some compounds.

  • Dissolution: Weigh the desired amount of (+)-Tranylcypromine HCl and add the calculated volume of DMSO. Use a vortex or sonication to ensure complete dissolution.[5]

  • Dilution into Aqueous Media: When diluting the DMSO stock into your final aqueous buffer or cell culture media, it is critical to do so in a way that avoids precipitation.

    • Pre-warm the media: Ensure your aqueous medium is at the desired experimental temperature (e.g., 37°C).[7]

    • Drop-wise addition with mixing: Add the DMSO stock solution drop-wise to the aqueous medium while gently stirring or swirling. This gradual dilution helps prevent localized high concentrations of the compound that can lead to precipitation.[7][9]

    • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiment.[5][10]

Solvent Selection Decision Tree

Caption: Decision tree for selecting an appropriate solvent system for (+)-Tranylcypromine.

References

  • PubChem. Tranylcypromine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Tranylcypromine. National Center for Biotechnology Information. Available from: [Link]

  • Daicel Pharma Standards. Tranylcypromine Impurities Manufacturers & Suppliers. Available from: [Link]

  • MDPI. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. Available from: [Link]

  • Bourin M, Hascoët M, Colombel MC, Coutts RT, Baker GB. Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice.
  • ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Available from: [Link]

  • Wikipedia. Tranylcypromine. Available from: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • ResearchGate. General method for the synthesis of tranylcypromine. Reagents and.... Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]

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Troubleshooting

minimizing off-target MAO effects when using (+)-Tranylcypromine for LSD1 inhibition

A Guide to Minimizing Off-Target Monoamine Oxidase (MAO) Effects for Researchers Welcome to the technical support center for investigators utilizing (+)-Tranylcypromine (TCP) and its analogs for Lysine-Specific Demethyla...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Monoamine Oxidase (MAO) Effects for Researchers

Welcome to the technical support center for investigators utilizing (+)-Tranylcypromine (TCP) and its analogs for Lysine-Specific Demethylase 1 (LSD1) inhibition. As Senior Application Scientists, we have developed this guide to address the most common challenges and questions researchers face regarding the off-target activity of TCP on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This resource provides in-depth explanations, validated protocols, and troubleshooting advice to ensure the integrity and specificity of your experimental results.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental challenge of TCP's dual inhibitory nature.

Q1: Why does tranylcypromine inhibit both LSD1 and MAO enzymes?

Answer: The cross-reactivity of tranylcypromine stems from the significant structural and mechanistic homology between LSD1 (also known as KDM1A) and the monoamine oxidases.[1][2][3] Both are flavin-dependent amine oxidases that utilize a flavin adenine dinucleotide (FAD) cofactor within their catalytic sites to oxidize amine substrates.[4] Tranylcypromine, a synthetic analog of amphetamine, acts as an irreversible, mechanism-based inhibitor by forming a covalent adduct with the FAD cofactor in both LSD1 and MAOs.[4] This shared enzymatic mechanism is the primary reason for TCP's dual inhibitory profile.

cluster_0 Shared FAD-Dependent Amine Oxidase Family cluster_1 Biological Outcomes LSD1 LSD1 (KDM1A) LSD1_Effect Inhibition of Histone Demethylation (e.g., ↑ H3K4me2) LSD1->LSD1_Effect Target Effect MAOs MAO-A & MAO-B MAO_Effect Inhibition of Neurotransmitter Metabolism (e.g., ↑ Serotonin, Dopamine) MAOs->MAO_Effect Off-Target Effect TCP (+)-Tranylcypromine (TCP) TCP->LSD1 Forms Covalent Adduct with FAD Cofactor TCP->MAOs Forms Covalent Adduct with FAD Cofactor

Caption: Mechanism of TCP's dual inhibition of LSD1 and MAOs.

Q2: What are the experimental consequences of unintended MAO inhibition?

Answer: Unintended MAO inhibition can significantly confound experimental results, leading to misinterpretation of data. The primary consequences include:

  • Altered Signaling Pathways: MAOs are critical for degrading neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Their inhibition can lead to broad, systemic changes in monoamine levels, activating numerous downstream signaling pathways unrelated to LSD1 inhibition.[6][7]

  • Confounding Phenotypes: In cellular and in vivo models, phenotypes such as altered cell proliferation, differentiation, or behavioral changes may be incorrectly attributed to LSD1 inhibition when they are, in fact, caused by elevated monoamine levels or other off-target effects.[6][7] For example, TCP has been shown to enhance nicotine self-administration in rats through mechanisms independent of MAO inhibition, highlighting its complex pharmacology.[7]

  • Neurotoxicity and Other Side Effects: High concentrations of TCP or prolonged exposure can lead to neurotoxicity and other cellular stresses, which can obscure the specific effects of LSD1 inhibition.[8] Studies using cerebral organoids have shown that TCP can inhibit proliferation and induce apoptosis at high doses.[8]

Section 2: Experimental Design & Strategic Planning

Careful planning is the most effective way to mitigate off-target effects.

Q3: How do I select the right compound? Should I use TCP or a derivative?

Answer: While (+)-Tranylcypromine is a well-established tool compound, its use requires stringent controls due to its potent MAO activity. For many applications, particularly those where high selectivity is desired, using a TCP derivative designed for enhanced LSD1 selectivity is the superior strategy.[1][3]

Medicinal chemists have developed numerous TCP analogs by adding substituents to the phenyl ring, which can significantly increase affinity for LSD1's larger catalytic cleft while reducing binding to MAOs.[9][10]

Data Summary: Potency and Selectivity of TCP Analogs

CompoundLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-B/LSD1)Reference
Tranylcypromine (TCP) ~1.8 - 2.8~2.84~0.73~0.3x[11]
Compound 1e Low Nanomolar>100>100High[9][10]
Compound 3a Low Nanomolar>100>100High[9][10]
Compound 4b 0.015->0.366~24.4x[4]
Compound 5b 0.005->0.82~164x[4]
Compound 18b/19b Potent>10,000-fold selective>10,000-fold selective>10,000x[2]

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Recommendation: Whenever possible, utilize a TCP derivative with published data demonstrating high selectivity for LSD1 over MAO-A and MAO-B.[2] If using TCP is necessary, a comprehensive set of controls is mandatory.

Q4: What are the essential controls to differentiate LSD1 vs. MAO effects?

Answer: A multi-pronged approach using both chemical and genetic controls is essential for validating that your observed effects are due to on-target LSD1 inhibition.

  • Use a Structurally Unrelated LSD1 Inhibitor: Employ a reversible, non-TCP-based LSD1 inhibitor (e.g., Seclidemstat) to replicate your phenotype.[12] If the phenotype is reproduced, it strengthens the case for on-target LSD1 activity.

  • Use a MAO-Selective Inhibitor: Treat a parallel experimental group with a potent MAO inhibitor that has weak or no activity against LSD1 (e.g., Moclobemide for MAO-A, Selegiline for MAO-B).[5][13] If this compound does not produce the same phenotype, it helps rule out MAO inhibition as the primary cause.

  • Dose-Response Curve: Perform a full dose-response experiment. On-target effects should correlate with the IC₅₀ for LSD1, while off-target effects may only appear at higher concentrations where MAO inhibition becomes significant.[2][14]

  • Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce LSD1 expression. The resulting phenotype should mimic the effect of your inhibitor.

  • Rescue Experiment: In an LSD1 knockdown/knockout system, treatment with your inhibitor should produce no further effect.

Caption: Workflow for validating on-target LSD1 effects.

Section 3: Methodologies & Protocols

Here we provide step-by-step guides for essential validation assays.

Protocol 1: Cellular Assay for LSD1 Target Engagement (Western Blot)

This protocol confirms that your compound is engaging LSD1 in a cellular context by measuring the accumulation of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).

Objective: To quantify changes in global H3K4me2 levels following inhibitor treatment.

Materials:

  • Cell line of interest

  • (+)-Tranylcypromine or derivative

  • Histone Extraction Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Primary Antibodies: Anti-H3K4me2, Anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of inhibitor concentrations (e.g., 0.1x to 100x the LSD1 IC₅₀) for a predetermined time (e.g., 24-72 hours). Include a vehicle-only control (e.g., DMSO).

  • Histone Extraction: Harvest cells and perform histone extraction according to a validated protocol. Acid extraction is common for histones.

  • Protein Quantification: Determine the protein concentration of your histone extracts using a BCA assay.

  • Western Blot: a. Load equal amounts of histone extract (e.g., 10-20 µg) per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate with primary antibody against H3K4me2 (typically 1:1000 dilution) overnight at 4°C. e. Wash the membrane 3x with TBST. f. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane 3x with TBST. h. Apply ECL substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody for Total Histone H3 to ensure equal loading.

  • Analysis: Quantify band intensities using image analysis software. Normalize the H3K4me2 signal to the Total H3 signal. A dose-dependent increase in the H3K4me2/Total H3 ratio confirms LSD1 inhibition.[4][15]

Protocol 2: Biochemical Assay to Differentiate LSD1 vs. MAO Activity

This protocol uses a horseradish peroxidase (HRP)-coupled assay to measure the hydrogen peroxide (H₂O₂) produced by amine oxidase activity.[16] By using specific substrates, you can measure the activity of LSD1, MAO-A, or MAO-B independently.

Objective: To determine the IC₅₀ of an inhibitor against purified LSD1, MAO-A, and MAO-B enzymes.

Materials:

  • Purified recombinant human LSD1/Co-REST complex, MAO-A, and MAO-B enzymes.

  • Specific Substrates:

    • For LSD1: H3K4me1/2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

    • For MAO-A: Kynuramine or Serotonin

    • For MAO-B: Benzylamine or Phenylethylamine

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar H₂O₂-sensitive fluorophore/chromophore)

  • Assay Buffer

  • 96-well microplate (black, for fluorescence)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of your test compound (e.g., (+)-TCP) in assay buffer.

  • Reaction Setup (Perform separately for each enzyme): a. In a 96-well plate, add the respective enzyme (LSD1, MAO-A, or MAO-B) to each well. b. Add the serial dilutions of your inhibitor. Include a no-inhibitor control (maximum activity) and a no-enzyme control (background). c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add the specific substrate for the enzyme being tested to all wells to start the reaction.

  • Detection: a. At the same time as the substrate, add the HRP and Amplex Red detection mix. The H₂O₂ produced by the enzyme will react with HRP to convert Amplex Red to the highly fluorescent resorufin. b. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence on a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Analysis: a. Subtract the background (no-enzyme control) from all readings. b. Normalize the data to the no-inhibitor control (set to 100% activity). c. Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each enzyme.[12]

Section 4: Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No increase in H3K4me2 after treatment, but a cellular phenotype is observed. 1. The phenotype is due to MAO inhibition or another off-target effect. 2. The inhibitor is not cell-permeable or is being rapidly metabolized. 3. Insufficient treatment time or dose.1. Run the essential controls outlined in Q4, especially using a MAO-specific inhibitor. 2. Verify compound stability and permeability using LC-MS/MS if possible. 3. Perform a time-course (e.g., 24, 48, 72h) and dose-response experiment for the H3K4me2 Western blot.
Cell death or stress is observed at the effective dose for LSD1 inhibition. 1. The effective concentration for LSD1 inhibition is close to the toxic concentration. 2. The observed toxicity is an off-target effect.[8]1. Switch to a more potent and selective TCP analog (see Q3 table) that is effective at a lower, non-toxic concentration. 2. Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your H3K4me2 Western blot to determine the therapeutic window.
In vivo (animal model) results are difficult to interpret (e.g., behavioral changes). 1. Systemic MAO inhibition is causing widespread neurological effects, masking the specific role of LSD1 in the target tissue.[17][18] 2. The compound has poor pharmacokinetic properties or blood-brain barrier penetration.1. Use a highly selective LSD1 inhibitor with minimal MAO activity. 2. Measure monoamine levels (e.g., via microdialysis) in a parallel cohort to assess the degree of MAO inhibition. 3. If possible, use tissue-specific genetic models (e.g., Cre-Lox) to delete LSD1 in the region of interest to validate the pharmacological findings.
References
  • Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. [Link]

  • Fioravanti, R., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 932-945. [Link]

  • Liu, H., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993. [Link]

  • Vianello, P., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed, 15(7), 643-658. [Link]

  • Ganesan, A., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). University of East Anglia. [Link]

  • Cole, P. A., et al. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 583, 247-267. [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Lotfipour, S., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Neuropharmacology, 61(1-2), 105-114. [Link]

  • Lin, C-C., et al. (2017). Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. Frontiers in Neurology, 8, 653. [Link]

  • Zheng, Y-C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry, 23(16), 1649-1663. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Meyer, J. M. (2017). A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions. Current Psychiatry, 16(12), 14-23. [Link]

  • Chen, Y., et al. (2023). Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. bioRxiv. [Link]

  • Varghese, S., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6245-6255. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]

  • Zheng, Y-C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. ResearchGate. [Link]

  • Green, A. R., & Grahame-Smith, D. G. (1976). Use of a Behavioural Model to Study the Action of Monoamine Oxidase Inhibition in vivo. Pharmacology Biochemistry and Behavior, 5(Suppl 1), 143-149. [Link]

  • Shabbir, Z., & Fookes, C. (2025). Tranylcypromine. StatPearls. [Link]

  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA). BPS Bioscience. [Link]

  • Drechsel, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(36), 9897-9905. [Link]

  • Wang, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Fowler, J. S., et al. (2022). Monoamine oxidase inhibition in cigarette smokers: From preclinical studies to tobacco product regulation. Frontiers in Psychiatry, 13, 951829. [Link]

  • Vianello, P., et al. (2021). Biochemical characterization of LSD1 inhibitors. ResearchGate. [Link]

  • Psychiatric Times. (2025). Successfully Prescribing MAOIs for Depression. Psychiatric Times. [Link]

  • Soares, R. O., et al. (2025). Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. MDPI. [Link]

  • Suzuki, M., et al. (2022). Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models. ACS Chemical Neuroscience, 13(4), 489-499. [Link]

  • Lotfipour, S., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. PubMed. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]

  • Choi, H., et al. (2022). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 23(19), 11867. [Link]

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  • Ricken, R., et al. (2017). Results of controlled studies of tranylcypromine (TCP) in depression. ResearchGate. [Link]

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Optimization

Technical Support Center: (+)-Tranylcypromine Hydrochloride Formulations for Physiological Injections

Last Updated: February 15, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper preparation and pH adjustment of (+)-Tranylcypromi...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper preparation and pH adjustment of (+)-Tranylcypromine hydrochloride solutions for physiological injections. Adherence to these guidelines is critical for ensuring experimental reproducibility, drug stability, and animal welfare. (+)-Tranylcypromine hydrochloride, a salt of a weak base, requires careful handling to maintain its solubility and prevent precipitation when transitioning from an acidic stock solution to a neutral physiological pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (+)-Tranylcypromine hydrochloride?

A1: (+)-Tranylcypromine hydrochloride is readily soluble in water, with a reported solubility of up to 100 mM. For research purposes, sterile, nuclease-free water is the recommended solvent for preparing initial stock solutions. Some suppliers also provide solubility data in other solvents like DMSO and ethanol.[1][2][3]

Q2: What is the initial pH of a (+)-Tranylcypromine hydrochloride solution in water?

A2: As the hydrochloride salt of an amine, dissolving (+)-Tranylcypromine hydrochloride in water will result in an acidic solution. The exact pH will depend on the concentration, but it will be well below physiological pH (7.4). This acidic nature is key to its initial solubility.

Q3: Why is pH adjustment necessary for physiological injections?

A3: Injecting a solution with a pH that deviates significantly from the physiological range of 7.35-7.45 can cause pain, tissue irritation, and hemolysis at the injection site.[4] Furthermore, large deviations in pH can lead to serious physiological consequences.[5] Therefore, adjusting the pH to be as close to 7.4 as possible is crucial for animal welfare and the validity of the experimental results.

Q4: Can I use any base to adjust the pH?

A4: While strong bases like sodium hydroxide (NaOH) can be used for pH adjustment, they can cause rapid, localized pH shifts that may lead to precipitation of the free base form of tranylcypromine. The use of a suitable buffer system is highly recommended to provide better pH control and stability.[5][6]

Troubleshooting Guide: Preventing Precipitation and Ensuring Physiological Compatibility

Issue: Precipitation observed upon pH adjustment.

Cause: This is the most common issue encountered and is due to the conversion of the soluble hydrochloride salt to the less soluble free base form of tranylcypromine as the pH is raised towards neutral.

Solution Workflow:

The following workflow is designed to guide you through the process of preparing a physiologically compatible solution of (+)-Tranylcypromine hydrochloride while minimizing the risk of precipitation.

Caption: Workflow for preparing (+)-Tranylcypromine HCl for injection.

Detailed Protocols & Explanations

1. Buffer Selection and Preparation:

  • Rationale: A buffer system resists drastic pH changes, which is crucial when adding an acidic drug solution.[4] For parenteral preparations, phosphate, acetate, and citrate buffers are commonly used.[5][7] Phosphate-buffered saline (PBS) at a pH of 7.4 is an excellent choice as it is both a common biological buffer and is isotonic.[4][5]

  • Protocol: Preparation of 10X PBS (pH 7.4)

    • Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of distilled water.

    • Adjust the pH to 7.4 with HCl.

    • Add distilled water to a final volume of 1 L.

    • Autoclave and store at room temperature. Dilute to 1X with sterile water before use.

2. pH Adjustment Procedure:

  • Rationale: Adding the acidic drug solution to the buffer, rather than the other way around, allows the buffer to immediately counteract the pH drop, preventing the drug from precipitating out in a locally acidic environment. Slow addition and constant stirring ensure rapid and uniform mixing.

  • Step-by-Step Protocol:

    • Prepare your desired final concentration of (+)-Tranylcypromine hydrochloride in a minimal amount of sterile water to create a concentrated stock.

    • In a separate sterile container, place the required volume of 1X PBS (pH 7.4).

    • While vigorously stirring the PBS, add the (+)-Tranylcypromine hydrochloride stock solution dropwise.

    • Visually inspect the solution for any signs of cloudiness or precipitation.

    • Once all the drug solution is added, check the final pH to ensure it is within the physiological range (ideally 7.2-7.6). Minor adjustments can be made with dilute NaOH or HCl if necessary, but this should be done with extreme caution.

3. Isotonicity Considerations:

  • Rationale: An isotonic solution has the same solute concentration as blood and will not cause a net movement of water into or out of cells.[8][9] Common isotonic fluids include 0.9% NaCl (Normal Saline) and Lactated Ringer's solution.[10][11][12] PBS is also formulated to be isotonic. If you are not using an isotonic buffer, you may need to add an agent like sodium chloride to adjust the tonicity of your final formulation.

  • Data Summary: Common Isotonic Solutions

    Solution Composition Osmolarity (mOsm/L)
    0.9% NaCl (Normal Saline) Contains sodium and chloride ions.[9] ~308[10]
    Lactated Ringer's Contains sodium, potassium, calcium, chloride, and lactate.[10][11] ~273
    5% Dextrose in Water (D5W) Initially isotonic, becomes hypotonic as dextrose is metabolized.[9][10] ~252[10]

    | Phosphate-Buffered Saline (PBS) | Contains sodium chloride, potassium chloride, sodium phosphate, and potassium phosphate. | ~290 |

4. Sterilization:

  • Rationale: All parenteral solutions must be sterile to prevent infection. Since (+)-Tranylcypromine hydrochloride solutions are heat-sensitive, sterile filtration is the appropriate method for sterilization.[13]

  • Protocol:

    • Draw the final, pH-adjusted drug solution into a sterile syringe.

    • Attach a sterile syringe filter with a pore size of 0.22 µm or smaller to the syringe.[14] These filters are designed to remove bacteria.[15]

    • Dispense the solution through the filter into a sterile vial. This procedure should be performed in a laminar flow hood to maintain sterility.

Advanced Troubleshooting

Q5: I followed the protocol, but my solution is still cloudy. What should I do?

A5: If you still observe precipitation, consider the following:

  • Lower the Final Concentration: The solubility of the free base may have been exceeded. Try preparing a more dilute solution.

  • Use a Co-solvent: In some formulations, a small percentage of a biocompatible co-solvent like ethanol or PEG300 can help maintain solubility.[1] However, the use of co-solvents should be carefully considered and validated for your specific experimental model, as they can have their own physiological effects.

  • Adjust Buffer Strength: A higher buffer concentration (e.g., 50 mM) may provide better pH control during mixing, but be mindful of potential injection site irritation with higher buffer strengths.[4]

Q6: How should I store the final prepared solution?

A6: It is recommended to use freshly prepared solutions. If short-term storage is necessary, store at 2-8°C and protect from light.[3] Stability studies for your specific formulation are recommended to determine the appropriate storage duration. Repeated freeze-thaw cycles should be avoided.[16]

References

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]

  • Proclinical. Pharmaceutical Buffers. (2024). Available from: [Link]

  • European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). Available from: [Link]

  • Pearson Higher Education. Intravenous Fluid Selection. Available from: [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]

  • Nurseslabs. IV Fluids and Solutions Guide & Cheat Sheet. (2023). Available from: [Link]

  • PubChem. Tranylcypromine hydrochloride. Available from: [Link]

  • Critical Process Filtration. Filtration Solutions for Pharmaceutical Formulation & Filling. Available from: [Link]

  • Picmonic. IV Fluids and Solutions - Nursing Review. Available from: [Link]

  • Your Nursing Tutor. Isotonic IV Solutions. Available from: [Link]

  • Google Patents. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations.
  • Sartorius. Sterile Filtration Solutions. Available from: [Link]

  • ivWatch. What's in my IV? A deep dive on the many types of IV fluids. (2021). Available from: [Link]

  • Sanitek Filter. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. Available from: [Link]

  • Global Filter. Sterile Pharmaceutical Filtration. Available from: [Link]

  • ResearchGate. General method for the synthesis of tranylcypromine. Available from: [Link]

  • PubMed. pH adjustment of local anesthetic solutions with sodium bicarbonate: laboratory evaluation of alkalinization and precipitation. Available from: [Link]

  • PubChem. (1R,2S)-Tranylcypromine. Available from: [Link]

  • Wikipedia. Tranylcypromine. Available from: [Link]

  • PMC. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Available from: [Link]

  • PubMed. pH adjustment schedule for the amide local anesthetics. Available from: [Link]

  • GSK. Product Monograph - Parnate. (2016). Available from: [Link]

  • ResearchGate. Methods of adjusting tonicity and pH values of some drugs and substances. Available from: [Link]

  • PubMed. pH-adjustment and discomfort caused by the intradermal injection of lignocaine. Available from: [Link]

  • ResearchGate. PH adjustment with salt buffers. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

western blot validation of histone methylation markers with (+)-Tranylcypromine

Title: Comparative Guide: Western Blot Validation of Histone Methylation Markers with (+)-Tranylcypromine Executive Summary This guide provides a technical framework for using (+)-Tranylcypromine (TCP) as a chemical prob...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Western Blot Validation of Histone Methylation Markers with (+)-Tranylcypromine

Executive Summary

This guide provides a technical framework for using (+)-Tranylcypromine (TCP) as a chemical probe to validate histone methylation markers (specifically H3K4me1/2 and H3K9me1/2 ) via Western Blot.

While newer, highly selective LSD1 inhibitors (e.g., GSK2879552, ORY-1001) have entered clinical development, TCP remains a foundational "first-generation" reference compound in epigenetic research. This guide compares TCP’s performance against these modern alternatives, outlining its specific utility in assay validation, and details a rigorous, self-validating experimental protocol.

Mechanism of Action & Biological Context[1]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from Histone H3 at Lysine 4 (H3K4) and Lysine 9 (H3K9).[1][2][3]

  • Basal State: LSD1 maintains low levels of H3K4me1/2 (activating marks) and H3K9me1/2 (repressive marks) at specific gene promoters.

  • TCP Inhibition: TCP covalently binds to the FAD cofactor within the LSD1 catalytic pocket, irreversibly inhibiting enzymatic activity.

  • Result: A global or locus-specific accumulation of H3K4me1/2 and H3K9me1/2 signals, detectable by Western Blot.

Figure 1: LSD1 Inhibition Pathway[5]

LSD1_Pathway TCP (+)-Tranylcypromine (Inhibitor) LSD1 LSD1 (KDM1A) Demethylase Complex TCP->LSD1 Irreversible Inhibition Substrate Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Substrate Targets Accumulation ACCUMULATION: Increased H3K4me1/2 Increased H3K9me1/2 LSD1->Accumulation Inhibition leads to Product Demethylated Histone (H3K4me0, H3K9me0) Substrate->Product Demethylation

Caption: TCP irreversibly inhibits LSD1, blocking the demethylation of H3K4/H3K9 and causing marker accumulation.

Comparative Analysis: TCP vs. Next-Generation Inhibitors

When validating antibodies or characterizing cell lines, choosing the right inhibitor is critical. The table below objectively compares TCP with modern alternatives.

Feature(+)-Tranylcypromine (TCP) GSK2879552 / ORY-1001 Recommendation
Class Non-selective MAO InhibitorSelective LSD1 Inhibitor
Target Specificity Low (Inhibits MAO-A/B & LSD1)High (Specific to LSD1)Use TCP for broad screening; use GSK for specific mechanistic claims.
Potency (IC50) Low (µM range)High (nM range)TCP requires higher concentrations (10-100 µM).
Mechanism Irreversible (Covalent FAD binding)Irreversible (Covalent FAD binding)Both are effective for "washout" experiments.
Cost Low ($)High (

$)
TCP is ideal for initial bulk validation of antibodies.
Primary Utility Positive Control: Robustly increases global methylation levels for WB validation.Therapeutic Lead: Assessing specific anti-cancer phenotypic effects.

Key Insight: While newer inhibitors are superior for clinical mimicry, TCP’s "dirty" profile (high concentration requirement) often results in a more dramatic global increase in histone markers, making it an excellent positive control for validating the sensitivity of Western Blot antibodies [1, 2].

The Self-Validating Protocol: Histone Extraction & Western Blot

To ensure scientific integrity, this protocol uses a Histone Acid Extraction method rather than standard whole-cell lysis (RIPA). Acid extraction preserves post-translational modifications (PTMs) and separates basic histones from interfering chromatin proteins.

Experimental Workflow

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Cell Cell Culture (e.g., SH-SY5Y, MV4-11) Treat Treat with TCP (10-50 µM, 24-48h) Cell->Treat Control Vehicle Control (DMSO) Cell->Control Harvest Harvest & Wash (PBS) Treat->Harvest Control->Harvest Lysis Hypotonic Lysis (Isolate Nuclei) Harvest->Lysis Acid Acid Extraction (0.2N HCl or H2SO4) Lysis->Acid TCA TCA Precipitation & Acetone Wash Acid->TCA PAGE SDS-PAGE (15% Gel) TCA->PAGE Transfer Transfer to Nitrocellulose (0.2 µm pore size) PAGE->Transfer Blot Immunoblot (Anti-H3K4me2 / H3K9me2) Transfer->Blot

Caption: Optimized workflow prioritizing acid extraction to maximize histone yield and PTM preservation.

Step-by-Step Methodology

1. Cell Treatment (Dose Optimization)

  • Cell Lines: MV4-11 (AML) or SH-SY5Y (Neuroblastoma) are highly responsive.

  • Protocol: Treat cells with 10 µM, 50 µM, and 100 µM TCP for 24-48 hours. Include a DMSO vehicle control.

  • Note: TCP degrades in media; replenish every 24h for treatments >24h.

2. Histone Acid Extraction (Critical Step)

  • Why: Standard lysis allows proteases/demethylases to degrade PTMs. Acid immediately stops enzymatic activity.

  • Protocol:

    • Resuspend cell pellet in Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) to burst plasma membranes.

    • Centrifuge (10,000 x g, 10 min) to pellet intact nuclei. Discard supernatant (cytosol).

    • Resuspend nuclei in 0.2 N H2SO4 (or 0.4 N HCl). Incubate on rotator at 4°C for 2 hours.

    • Centrifuge (16,000 x g, 10 min). Save Supernatant (contains Histones).[3] Discard pellet (DNA/Debris).

    • Precipitate histones by adding 33% TCA (Trichloroacetic acid) dropwise. Incubate on ice for 30 min.

    • Spin max speed, wash pellet 2x with ice-cold acetone. Air dry and resuspend in ddH2O.

3. Western Blotting Parameters

  • Gel: Use 15% SDS-PAGE or 4-20% Gradient Gels. Histones are small (~15 kDa) and run off low % gels quickly.

  • Membrane: Use 0.2 µm Nitrocellulose . 0.45 µm PVDF often allows small histones to pass through [3].

  • Blocking: 5% BSA in TBST (Phospho-specific and Methyl-specific antibodies often bind non-specifically to milk).

  • Primary Antibodies:

    • Anti-H3K4me2 (Expected: Increase)

    • Anti-H3K9me2 (Expected: Increase)

    • Anti-Total H3 (Loading Control - Critical for normalization)

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
Strong increase in H3K4me2 vs. DMSO Valid Result. TCP successfully inhibited LSD1.N/A
No change in markers False Negative. 1. Increase TCP conc. (up to 2 mM in resistant lines).2. Check cell line LSD1 expression levels.3. Ensure acid extraction was performed correctly.
Smearing of bands Degradation/DNA contam. 1. Ensure nuclei were washed before acid addition.2. Do not overheat samples (Boil 5 min max).
Uneven Loading Control (Total H3) Normalization Error. Histone extraction yield varies. Perform BCA assay after resuspending in water, or Coomassie stain gel before transfer.

References

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. Link

  • Lee, M. G., et al. (2006). An essential role for CoREST in nucleosomal histone 3 lysine 4 demethylation by LSD1. Nature, 437, 432–435. Link

  • Abcam Protocols. Histone Extraction and Western Blotting.[4][5] Abcam Technical Resources. Link

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511. Link

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Comparative

A Comparative Pharmacokinetic Profile of Tranylcypromine Enantiomers: An In-Depth Technical Guide for Researchers

Introduction: The Significance of Stereochemistry in Tranylcypromine's Therapeutic Action Tranylcypromine (TCP), a potent and irreversible non-selective monoamine oxidase inhibitor (MAOI), has long been a valuable tool i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Tranylcypromine's Therapeutic Action

Tranylcypromine (TCP), a potent and irreversible non-selective monoamine oxidase inhibitor (MAOI), has long been a valuable tool in the clinical management of major depressive disorder.[1][2] Structurally, TCP is a racemic mixture of two enantiomers: (+)-tranylcypromine ((+)-TCP) and (-)-tranylcypromine ((-)-TCP). As with many chiral drugs, these enantiomers, while chemically similar, can exhibit distinct pharmacological and pharmacokinetic profiles. Understanding these differences is paramount for optimizing therapeutic strategies and advancing drug development. This guide provides a comprehensive comparison of the pharmacokinetic profiles of (+)-TCP and (-)-TCP, supported by experimental data and detailed methodologies, to empower researchers in their exploration of this important antidepressant.

The stereochemistry of a drug can profoundly influence its interaction with the chiral environment of the human body, affecting its absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the nuances of how the three-dimensional arrangement of atoms in the tranylcypromine molecule dictates its journey through the body and its ultimate therapeutic and adverse effects.

Comparative Pharmacokinetic Parameters of Tranylcypromine Enantiomers

Experimental evidence consistently demonstrates significant stereoselectivity in the pharmacokinetics of tranylcypromine. The following table summarizes key pharmacokinetic parameters for (+)-TCP and (-)-TCP, highlighting the pronounced differences between the two enantiomers.

Pharmacokinetic Parameter(+)-Tranylcypromine ((+)-TCP)(-)-Tranylcypromine ((-)-TCP)Key Observations & Causality
Area Under the Curve (AUC) Significantly lowerSubstantially higherThe much larger AUC of (-)-TCP indicates greater overall drug exposure. This is a direct consequence of its slower metabolism and potentially more rapid absorption compared to (+)-TCP.[3]
Maximum Plasma Concentration (Cmax) LowerHigherA higher Cmax for (-)-TCP suggests a faster rate or greater extent of absorption into the systemic circulation.[3]
Metabolism More rapidSlowerThe stereoselective metabolism of TCP is a critical determinant of the differing plasma concentrations. The specific enzymes responsible for this difference are a key area of investigation.
Urinary Excretion LowerHigherHigher plasma concentrations of (-)-TCP lead to a greater amount of the unchanged drug being excreted in the urine.[3]
In vivo Racemisation Not detectedNot detectedThe chiral centers of tranylcypromine are stable in vivo, meaning one enantiomer does not convert into the other.[3]
Volume of Distribution (Vd) Data for individual enantiomers is not readily available. For the racemate, Vd ranges from 1.1 to 5.7 L/kg.[1]Data for individual enantiomers is not readily available. For the racemate, Vd ranges from 1.1 to 5.7 L/kg.[1]The lack of enantiomer-specific Vd data is a notable gap in the current literature. This parameter is crucial for understanding the extent of tissue distribution.

Deep Dive into Stereoselective ADME

Absorption

Studies have shown that (-)-TCP is absorbed more rapidly than (+)-TCP, contributing to its higher Cmax.[3] The biphasic absorption pattern observed with racemic tranylcypromine in some individuals may be attributable to the differential absorption rates of the two enantiomers.[1] The underlying mechanism for this difference in absorption rate is not fully elucidated but may involve stereoselective interactions with intestinal transporters.

Distribution

While the volume of distribution for racemic tranylcypromine has been established to be between 1.1 and 5.7 L/kg, specific data for each enantiomer is lacking.[1] A comprehensive understanding of the distribution of each enantiomer is essential, as differences in tissue penetration, particularly into the central nervous system, could have significant implications for both efficacy and side effects.

Metabolism: The Role of Cytochrome P450 Enzymes

The primary routes of tranylcypromine metabolism are aromatic hydroxylation and N-acetylation.[2] The resulting metabolites are less potent as MAO inhibitors. The liver is the primary site of metabolism, and cytochrome P450 (CYP) enzymes play a crucial role.

While the specific CYP isoforms responsible for the stereoselective metabolism of each tranylcypromine enantiomer are not definitively identified in the literature, it is known that racemic tranylcypromine can inhibit several CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6.[1][4] The inhibitory potency varies, with tranylcypromine being a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[4] The slower metabolism of (-)-TCP strongly suggests that it is a poorer substrate for the primary metabolizing CYP enzymes compared to (+)-TCP. Further research is warranted to pinpoint the specific CYP isoforms responsible for this stereoselectivity, as this knowledge could inform predictions of drug-drug interactions and patient-specific dosing strategies based on pharmacogenomic data.[5][6]

Caption: Metabolic pathway of tranylcypromine enantiomers.

Excretion

Consistent with its higher plasma concentrations, a greater proportion of an administered dose of (-)-TCP is excreted unchanged in the urine compared to (+)-TCP.[3] This indicates that renal clearance is a more significant elimination pathway for the (-)-enantiomer.

Pharmacodynamic Differences: MAO Inhibition

The therapeutic effect of tranylcypromine is derived from its inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In vitro studies have shown that the (+)-enantiomer of tranylcypromine is a significantly more potent inhibitor of MAO than the (-)-enantiomer.[7] One study reported that (+)-TCP is approximately 60 times more potent in vitro.[7] However, it is important to note that after chronic administration, both enantiomers lead to in vivo MAO-B inhibition.[7] This discrepancy between in vitro potency and in vivo effects highlights the critical role of pharmacokinetics in determining the overall pharmacological response. The much higher systemic exposure of (-)-TCP may compensate for its lower intrinsic inhibitory activity.

EnantiomerMAO-A IC50MAO-B IC50
(+)-Tranylcypromine More Potent (Specific values not consistently reported)More Potent (Specific values not consistently reported)
(-)-Tranylcypromine Less Potent (Specific values not consistently reported)Less Potent (Specific values not consistently reported)
Racemic Tranylcypromine ~2.3 µM[8]~0.95 µM[8]

Note: Specific IC50 values for the individual enantiomers are not consistently available in the literature, emphasizing a need for further research in this area.

Experimental Protocol: A Guide to a Crossover Pharmacokinetic Study of Tranylcypromine Enantiomers

To accurately characterize and compare the pharmacokinetic profiles of (+)-TCP and (-)-TCP, a well-designed clinical study is essential. A randomized, two-period crossover study is the gold standard for this purpose.

Study Design

A randomized, open-label, two-treatment, two-period crossover study with a washout period of at least two weeks between treatments.

Study Population

A cohort of healthy adult volunteers (typically 6-12 subjects) with normal renal and hepatic function.

Treatments
  • Treatment A: A single oral dose of racemic tranylcypromine (e.g., 20 mg).

  • Treatment B: A single oral dose of the individual enantiomer being studied (e.g., 10 mg of (+)-TCP or (-)-TCP).

Methodology
  • Informed Consent and Screening: Obtain written informed consent from all participants. Screen subjects for inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.

  • Randomization: Randomly assign subjects to a treatment sequence (e.g., A then B, or B then A).

  • Dosing: After an overnight fast, administer the assigned treatment with a standardized volume of water.

  • Blood Sampling: Collect serial blood samples into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Washout Period: A washout period of at least 14 days is necessary to ensure complete elimination of the drug from the previous treatment period.

  • Crossover: After the washout period, subjects will receive the alternate treatment, and the blood sampling procedure is repeated.

  • Bioanalytical Method: Develop and validate a stereospecific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of (+)-TCP and (-)-TCP in human plasma. This method must be able to accurately and precisely differentiate and quantify each enantiomer.

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each enantiomer using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, and CL/F.

  • Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two enantiomers using appropriate statistical tests (e.g., ANOVA for crossover design).

ExperimentalWorkflow Start Screening & Consent Randomization Randomization Start->Randomization Period1 Period 1: Treatment A or B Randomization->Period1 Dosing1 Dosing Period1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 2 weeks) Sampling1->Washout Analysis Enantioselective Bioanalysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Treatment B or A Washout->Period2 Dosing2 Dosing Period2->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats End Results & Interpretation Stats->End

Caption: Crossover pharmacokinetic study workflow.

Clinical Implications and Future Directions

The pronounced differences in the pharmacokinetic profiles of tranylcypromine enantiomers have significant clinical implications. The higher exposure to (-)-TCP when the racemate is administered suggests that this enantiomer may contribute more to the overall clinical effect and adverse event profile than would be predicted from its in vitro MAO inhibitory potency alone.

The development of single-enantiomer formulations of tranylcypromine could offer several advantages, including a more predictable dose-response relationship, potentially improved efficacy, and a more favorable side-effect profile. However, further research is needed to fully elucidate the clinical consequences of these pharmacokinetic differences.

Key areas for future research include:

  • Determination of enantiomer-specific Volume of Distribution: To better understand tissue penetration.

  • Identification of specific CYP450 isoforms responsible for the stereoselective metabolism of tranylcypromine.

  • Head-to-head clinical trials comparing the efficacy and safety of the individual enantiomers with the racemic mixture in patients with major depressive disorder.

  • Investigation of the pharmacodynamic effects of each enantiomer beyond MAO inhibition.

Conclusion

The pharmacokinetic profile of tranylcypromine is characterized by significant stereoselectivity. The (-)-enantiomer exhibits substantially higher plasma concentrations and overall exposure compared to the (+)-enantiomer, primarily due to slower metabolism. In contrast, the (+)-enantiomer is a more potent inhibitor of MAO in vitro. This complex interplay between pharmacokinetics and pharmacodynamics underscores the importance of considering stereochemistry in drug development and clinical practice. A deeper understanding of the distinct properties of each tranylcypromine enantiomer will be instrumental in refining its therapeutic use and potentially developing novel, more effective antidepressant therapies. This guide provides a foundational framework for researchers to navigate the complexities of tranylcypromine stereopharmacology and contribute to the advancement of psychopharmacology.

References

  • Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC. (2020, August 12). Retrieved February 15, 2026, from [Link]

  • Tranylcypromine - StatPearls - NCBI Bookshelf. (2025, January 19). Retrieved February 15, 2026, from [Link]

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - MDPI. (2024, December 31). Retrieved February 15, 2026, from [Link]

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  • Incoming guidelines on chirality. A challenge for pharmacokinetics in drug development. (1994, June). Retrieved February 15, 2026, from [Link]

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  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 | Request PDF - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Metabolic activity of CYP2C19 and CYP2D6 on antidepressant response from 13 clinical studies using genotype imputation: a meta-analysis - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Polymorphism in CYP2D6 and CYP2C19, members of the cytochrome P450 mixed-function oxidase system, in the metabolism of psychotropic drugs - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES - European Medicines Agency (EMA). (n.d.). Retrieved February 15, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tranylcypromine | C9H11N | CID 5530 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove - University of Mississippi. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research - Waters Corporation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimised plasma sample preparation and LC-MS analysis to - ScienceOpen. (2023, February 28). Retrieved February 15, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking (+)-Tranylcypromine Selectivity Against KDM Inhibitors

Introduction: The Critical Role of Selectivity in Targeting Lysine Demethylases Lysine-specific demethylases (KDMs) are crucial epigenetic regulators that remove methyl groups from histone and non-histone proteins, there...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Targeting Lysine Demethylases

Lysine-specific demethylases (KDMs) are crucial epigenetic regulators that remove methyl groups from histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1][2] Their dysregulation is implicated in a host of human diseases, most notably cancer, making them attractive therapeutic targets.[3][4] The KDM family is broadly divided into two main subfamilies based on their catalytic mechanism: the flavin adenine dinucleotide (FAD)-dependent KDM1 family (also known as LSD) and the much larger family of Fe(II) and 2-oxoglutarate (2-OG)-dependent Jumonji C (JmjC) domain-containing demethylases.[2][5]

Given the structural and functional diversity within the KDM family, the selectivity of a small molecule inhibitor is paramount. A highly selective inhibitor minimizes off-target effects, reduces toxicity, and provides a precise tool to probe the biological function of a specific KDM. Conversely, a pan-inhibitor, which targets multiple KDMs, can be advantageous in certain therapeutic contexts where redundant pathways contribute to disease pathology.[6][7]

(+)-Tranylcypromine (TCP), a clinically approved monoamine oxidase (MAO) inhibitor, was one of the first compounds identified as an inhibitor of KDM1A/LSD1.[8][9] Its structural similarity to the FAD cofactor's environment in KDM1A allows it to act as a mechanism-based irreversible inhibitor.[9][10] This guide provides an in-depth comparison of (+)-tranylcypromine's selectivity profile against other KDMs and benchmarks it against other classes of KDM inhibitors, offering researchers a framework for selecting and validating appropriate chemical tools.

The KDM Family: A Structural Overview

To understand selectivity, one must first appreciate the landscape of potential targets. The KDM family is diverse, with distinct catalytic domains that present different challenges and opportunities for inhibitor design.

KDM_Family_Tree KDMs Lysine Demethylases (KDMs) KDM1 KDM1 (LSD) Family FAD-dependent KDMs->KDM1 JmjC JmjC Domain Family Fe(II) & 2-OG dependent KDMs->JmjC KDM1A KDM1A (LSD1) KDM1->KDM1A KDM1B KDM1B (LSD2) KDM1->KDM1B KDM2_7 KDM2/7 JmjC->KDM2_7 KDM3 KDM3 JmjC->KDM3 KDM4 KDM4 JmjC->KDM4 KDM5 KDM5 JmjC->KDM5 KDM6 KDM6 JmjC->KDM6 JMJD6 JMJD6 JmjC->JMJD6

Caption: Simplified phylogenetic tree of the KDM family.

(+)-Tranylcypromine: Mechanism and Primary Target Profile

(+)-Tranylcypromine acts as an irreversible inhibitor of KDM1A by forming a covalent adduct with the FAD cofactor, which is essential for the demethylation reaction.[4][11] The enzyme catalyzes the oxidation of the methylated lysine substrate, which is coupled to the reduction of FAD.[10][12] TCP hijacks this process, leading to the inactivation of the enzyme.

While effective against KDM1A, the parent molecule, tranylcypromine, suffers from two major selectivity drawbacks:

  • Lack of Selectivity over KDM1B (LSD2): It inhibits both members of the KDM1 family.[13]

  • Inhibition of Monoamine Oxidases (MAOs): As it was originally developed as an antidepressant, TCP potently inhibits MAO-A and MAO-B, leading to significant neurological and physiological side effects, including the risk of hypertensive crisis when combined with tyramine-rich foods.[14][15][16]

Its activity against the structurally and mechanistically distinct JmjC family of demethylases is negligible. This inherent selectivity is due to the JmjC enzymes' reliance on an Fe(II) ion and 2-oxoglutarate for catalysis, a system that TCP does not interact with.

Comparative Selectivity Data

The following tables summarize the inhibitory activity (IC50) of (+)-tranylcypromine and other representative KDM inhibitors. It is crucial to note that IC50 values can vary based on assay conditions (e.g., substrate concentration, enzyme construct), and direct comparisons between different studies should be made with caution.

Table 1: Profile of (+)-Tranylcypromine and Derivatives

CompoundKDM1A (LSD1) IC50KDM1B (LSD2) IC50MAO-A IC50MAO-B IC50JmjC FamilyReference(s)
(+)-Tranylcypromine < 2 µM~200 µMPotentPotentInactive[8]
ORY-1001 (Iadademstat) < 20 nM> 100 µM> 100 µM> 100 µMInactive[4][11]
GSK2879552 ~17 nM> 100 µM> 200 µM> 200 µMInactive[4]

This table illustrates how medicinal chemistry efforts have dramatically improved selectivity. Derivatives like ORY-1001 maintain high potency for KDM1A while eliminating the problematic MAO activity and improving selectivity over KDM1B.[9][17]

Table 2: Profile of JmjC and Pan-KDM Inhibitors

CompoundPrimary Target(s)IC50 (Primary Target)Selectivity NotesReference(s)
JIB-04 Pan-JmjC230-1100 nM (various JmjCs)Pan-selective inhibitor of the JmjC family; inactive against KDM1A.[18][19][18][19]
GSK-J4 KDM6A/B (JMJD3/UTX)~60 nMHighly selective for KDM6 subfamily over other JmjC demethylases.[5][19][5][19]
IOX1 Pan-2-OG Oxygenase~200 nM (KDM4E)Broad-spectrum inhibitor of 2-OG dependent oxygenases, including many JmjC KDMs.[5][5]
Daminozide KDM2/70.55 - 2.1 µMOver 100-fold selective for the KDM2/7 subfamily.[20][20]

Experimental Protocols for Validating Inhibitor Selectivity

A rigorous assessment of inhibitor selectivity is a multi-step process. The goal is to build a self-validating system where data from orthogonal assays converge to confirm a compound's activity profile.

Workflow for KDM Inhibitor Selectivity Profiling

Selectivity_Workflow A Primary Screen (Biochemical Assay, e.g., HTRF) B Determine IC50 against Primary Target (e.g., KDM1A) A->B Potent hits C Counterscreen Panel (Biochemical Assays) B->C D Related Family Members (e.g., KDM1B, MAO-A/B) C->D Assess specificity E Unrelated Families (e.g., JmjC Panel - KDM4/5/6) C->E Assess specificity F Cellular Target Engagement (e.g., High-Content Imaging) D->F Selective hits advance E->F Selective hits advance G Quantify Histone Methylation Mark (e.g., H3K4me2) F->G On-target effect H Counterscreen (Catalytically Dead Mutant) F->H Control for off-target effects I Confirm Selectivity Profile G->I H->I

Caption: A robust workflow for KDM inhibitor selectivity profiling.

Protocol 1: In Vitro Biochemical Selectivity Assay (HTRF)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for high-throughput screening and selectivity profiling.[21]

Principle: The assay measures the demethylation of a biotinylated histone peptide substrate by a KDM enzyme. A primary antibody specific to the demethylated product and a secondary antibody conjugated to a fluorophore are used for detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20).

    • Serially dilute the test inhibitor (e.g., (+)-tranylcypromine) in DMSO, followed by a final dilution in assay buffer.

    • Prepare a solution of the KDM enzyme (e.g., recombinant human KDM1A) and its required cofactor (FAD for KDM1A) in assay buffer.

    • Prepare a solution of the biotinylated substrate peptide (e.g., Biotin-H3K4me2) in assay buffer.

  • Enzymatic Reaction:

    • In a low-volume 384-well plate, add 2 µL of the diluted inhibitor.

    • Add 4 µL of the enzyme/cofactor mix.

    • Incubate for 15 minutes at room temperature (pre-incubation). This is critical for irreversible inhibitors like TCP.

    • Initiate the reaction by adding 4 µL of the substrate peptide.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection mixture containing a Europium cryptate-labeled anti-demethylated mark antibody and XL665-conjugated streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.

Causality and Controls:

  • Why HTRF? It's a robust, no-wash assay with high signal-to-noise, suitable for screening large panels of enzymes.[21]

  • Self-Validation: The protocol's trustworthiness is established by running parallel assays for each KDM target (e.g., KDM1A, KDM1B, KDM4C, KDM5B) using their respective substrates. A truly selective inhibitor will show a potent IC50 for the primary target and a significantly weaker (or no) effect on others.

Protocol 2: Cellular Target Engagement and Selectivity Assay

This protocol uses high-content immunofluorescence imaging to confirm that the inhibitor engages its target in a cellular context and modulates the specific histone mark.[3][22]

Principle: Cells are treated with the inhibitor, and changes in the global levels of a specific histone methylation mark are quantified using immunofluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96-well imaging plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor for 24-48 hours. Include a vehicle control (DMSO).

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.25% Triton X-100 in PBS.

    • Block with 5% BSA in PBST (PBS + 0.1% Tween-20).

    • Incubate with a primary antibody against the target histone mark (e.g., anti-H3K4me2 for KDM1A inhibition) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of the histone mark signal within each nucleus.

  • Data Interpretation:

    • Plot the mean fluorescence intensity against inhibitor concentration to determine the EC50 value. An increase in H3K4me2 levels indicates KDM1A inhibition.

Causality and Controls:

  • Why High-Content Imaging? It provides quantitative, single-cell data and visual confirmation of the epigenetic modification, linking biochemical potency to a cellular outcome.[3]

  • Trustworthiness through Controls:

    • Catalytically Dead Mutant: A critical control involves using cells that express a catalytically inactive version of the target KDM.[3][22] A specific inhibitor should have no effect on histone methylation in these cells, ruling out off-target effects that might indirectly alter the mark.

    • Orthogonal Marks: Probing for other histone marks (e.g., H3K27me3) serves as a negative control to demonstrate the selectivity of the inhibitor's effect within the cell.

Conclusion and Future Outlook

While (+)-tranylcypromine was a foundational tool in the study of KDM1A, its poor selectivity profile, particularly its potent inhibition of MAOs, makes it unsuitable for precise epigenetic research.[8][23] Modern drug discovery has produced highly potent and selective KDM1A inhibitors by modifying the tranylcypromine scaffold, as well as novel chemical classes that target the JmjC family.[4][5][24]

References

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  • Zheng, Y., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry. [Link]

  • Song, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology. [Link]

  • Forneris, F., et al. (2007). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry. [Link]

  • Hsieh, Y., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules. [Link]

  • Patel, R., & Tadi, P. (2025). Tranylcypromine. StatPearls. [Link]

  • Kim, D., et al. (2021). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences. [Link]

  • Mack, T. M., & Spencer, C. N. (2013). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics. [Link]

  • Benedetti, R., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. [Link]

  • Zheng, Y., et al. (2021). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. ResearchGate. [Link]

  • Hsieh, Y., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC. [Link]

  • Zhang, Y., et al. (2024). Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7. Protein Science. [Link]

  • Zhang, H., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules. [Link]

  • Li, N., et al. (2021). Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry. [Link]

  • Vianello, P., et al. (2018). Biochemical characterization of LSD1 inhibitors. ResearchGate. [Link]

  • Fiskus, W., et al. (2017). Pharmacological Inhibition of the Histone Lysine Demethylase KDM1A Suppresses the Growth of Multiple Acute Myeloid Leukemia Subtypes. Cancer Research. [Link]

  • Thinnes, C. C., et al. (2014). Targeting histone lysine demethylases — Progress, challenges, and the future. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]

  • Vianello, P., et al. (2013). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry. [Link]

  • Mayo Clinic. (n.d.). Tranylcypromine (oral route). Mayoclinic.org. [Link]

  • Wikipedia contributors. (2024). Tranylcypromine. Wikipedia. [Link]

  • Zheng, Y., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. RSC Medicinal Chemistry. [Link]

  • Le, D. D., et al. (2018). Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7. Angewandte Chemie International Edition. [Link]

  • Le, D. D., et al. (2018). Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7. ResearchGate. [Link]

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  • Le, D. D., et al. (2017). Discovery of a highly selective cell‐active inhibitor of KDM2/7. ResearchGate. [Link]

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  • Zhang, Z., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Wang, Y., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

  • Schmitt, M. L., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (+)-Tranylcypromine Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides essential, immediate, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides essential, immediate, and procedural information for the proper disposal of (+)-Tranylcypromine Hydrochloride, a potent monoamine oxidase inhibitor (MAOI). Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Hazard Profile of (+)-Tranylcypromine Hydrochloride

(+)-Tranylcypromine Hydrochloride is a powerful therapeutic agent, and its pharmacological activity necessitates careful handling and disposal. As a nonselective and irreversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), it can cause significant physiological effects if improperly handled.[1][2][3] The primary hazards associated with this compound include:

  • High Acute Toxicity: It is classified as fatal if swallowed and toxic in contact with skin or if inhaled.

  • Central Nervous System Effects: Exposure can lead to hallucinations and central nervous system depression.

  • Cardiovascular System Effects: The compound can impact the cardiovascular system.

Given these risks, a thorough understanding of and adherence to disposal regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is paramount.[4][5][6]

Regulatory Framework for Pharmaceutical Waste

The disposal of (+)-Tranylcypromine Hydrochloride falls under the purview of hazardous waste regulations. The EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals provides a comprehensive framework for healthcare facilities and laboratories.[4][7] A key aspect of this rule is the prohibition of sewering hazardous waste pharmaceuticals to prevent contamination of water sources.[7][8]

All personnel handling hazardous drug waste must receive appropriate training on these regulations and the specific procedures outlined in this guide.[5][9][10]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal-related activities, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potent compounds like (+)-Tranylcypromine Hydrochloride.

PPE ComponentSpecificationRationale
Gloves Powder-free, high-quality nitrile, latex, neoprene, or polyurethane gloves that meet ASTM standards for chemotherapy gloves.[9] Double gloving is required.[9]Prevents dermal absorption, which is a significant route of exposure. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be used if there is a splash hazard.Protects the eyes and face from accidental splashes of solutions or contact with airborne powder.
Respiratory Protection A NIOSH-certified respirator is recommended, especially when handling the powder form or during spill cleanup.[9] A complete respiratory program, including fit testing, is required by OSHA for all staff who must use respirators.[9]Prevents inhalation of the compound, which is a primary route of toxic exposure. Surgical masks do not provide adequate protection.[9]
Protective Clothing A disposable gown made of a material resistant to chemical permeation.[5]Protects the skin and personal clothing from contamination. Contaminated clothing must be removed and decontaminated before reuse.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of (+)-Tranylcypromine Hydrochloride is to prevent its release into the environment and to ensure the safety of all personnel.

Disposal of Unused or Expired Bulk Material

The preferred and regulatory-compliant method for the disposal of bulk (+)-Tranylcypromine Hydrochloride is through a licensed hazardous waste disposal company.[11]

  • Do Not Mix: Keep (+)-Tranylcypromine Hydrochloride in its original, clearly labeled container. Do not mix it with other chemical waste.

  • Secure Storage: Store the waste material in a designated, secure, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "(+)-Tranylcypromine Hydrochloride".[12]

  • Engage a Licensed Contractor: Contact a certified hazardous waste disposal company to arrange for pickup and transport. This ensures the material will be incinerated at a regulated medical waste incinerator.[5][11]

Disposal of Contaminated Materials

Items such as gloves, gowns, bench paper, and empty vials that have come into contact with (+)-Tranylcypromine Hydrochloride are considered trace-contaminated materials and must be disposed of as hazardous waste.[5]

  • Segregation: Place all contaminated disposable items into a designated, leak-proof, and clearly labeled hazardous waste container.[13]

  • Container Specifications: The container should be closable and constructed to prevent leakage.[13] It must be labeled with the universal biohazard symbol and the words "Hazardous Waste".[12][13]

  • Disposal: The container of trace-contaminated waste should be collected and disposed of by a licensed hazardous waste management service.[5]

Management of Small Spills

In the event of a small spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before beginning cleanup, don the full PPE as outlined in Section 3.

  • Containment: For liquid spills, use an absorbent material like diatomite or other finely-powdered liquid-binding material to contain the spill.[14] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[11][15]

  • Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.[15]

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (+)-Tranylcypromine Hydrochloride and associated waste.

DisposalWorkflow Disposal Decision Workflow for (+)-Tranylcypromine Hydrochloride Start Identify Waste Material (+)-Tranylcypromine Hydrochloride or Contaminated Item IsBulk Is it bulk chemical? Start->IsBulk IsContaminated Is it a contaminated item (e.g., PPE, glassware)? IsBulk->IsContaminated No BulkDisposal 1. Keep in original, labeled container. 2. Store securely. 3. Contact licensed hazardous waste disposal service for incineration. IsBulk->BulkDisposal Yes IsSpill Is it a spill? IsContaminated->IsSpill No ContaminatedDisposal 1. Place in a designated, leak-proof, labeled hazardous waste container. 2. Store securely. 3. Dispose of via licensed hazardous waste service. IsContaminated->ContaminatedDisposal Yes SpillCleanup 1. Evacuate and secure the area. 2. Don full PPE. 3. Contain and collect spill material. 4. Decontaminate the area. 5. Dispose of all cleanup materials as hazardous waste. IsSpill->SpillCleanup Yes End Proper Disposal Complete IsSpill->End No BulkDisposal->End ContaminatedDisposal->End SpillCleanup->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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